3-Amino-1-(cyclopropylmethyl)urea
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
1-amino-3-(cyclopropylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O/c6-8-5(9)7-3-4-1-2-4/h4H,1-3,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSBNZFHSKCRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Amino-1-(cyclopropylmethyl)urea
A Senior Application Scientist's Perspective on a Novel Soluble Epoxide Hydrolase Inhibitor Candidate
This guide provides a detailed technical analysis of the hypothesized mechanism of action for the novel compound, 3-Amino-1-(cyclopropylmethyl)urea. While direct research on this specific molecule is not extensively published, this paper synthesizes information from related cyclopropyl urea derivatives to propose a scientifically grounded mechanism of action. The primary audience for this document includes researchers, scientists, and professionals in drug development.
Introduction: The Therapeutic Potential of Cyclopropyl Urea Derivatives
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets.[1] When combined with a cyclopropyl group—a feature known to enhance potency, metabolic stability, and reduce off-target effects—the resulting cyclopropyl urea scaffold becomes a promising platform for drug discovery.[2][3] This guide focuses on 3-Amino-1-(cyclopropylmethyl)urea, a compound poised at the intersection of these two valuable chemical motifs. Based on the established activity of similar cyclopropyl urea derivatives, we hypothesize that 3-Amino-1-(cyclopropylmethyl)urea acts as a potent inhibitor of soluble epoxide hydrolase (sEH).[4]
Proposed Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling lipids with a range of beneficial cardiovascular effects, including anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active diol counterparts, sEH diminishes these protective effects. Inhibition of sEH, therefore, represents a promising therapeutic strategy for conditions such as renal injury and hypertension.[4]
We propose that 3-Amino-1-(cyclopropylmethyl)urea binds to the active site of sEH, preventing the hydrolysis of EETs. The urea moiety is hypothesized to form key hydrogen bond interactions with amino acid residues in the catalytic domain, while the cyclopropylmethyl group likely occupies a hydrophobic pocket, contributing to the potency and selectivity of the inhibition.
Signaling Pathway: sEH Inhibition and Downstream Effects
Caption: Proposed signaling pathway of sEH inhibition by 3-Amino-1-(cyclopropylmethyl)urea.
Experimental Validation of the Proposed Mechanism
To validate the hypothesis that 3-Amino-1-(cyclopropylmethyl)urea inhibits sEH, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro sEH Inhibition Assay
This experiment aims to determine the inhibitory potency of 3-Amino-1-(cyclopropylmethyl)urea against recombinant human sEH.
Protocol:
-
Recombinant sEH Expression and Purification: Express human sEH in a suitable expression system (e.g., E. coli or baculovirus-infected insect cells) and purify to >95% homogeneity using standard chromatographic techniques.
-
Inhibition Assay:
-
Prepare a stock solution of 3-Amino-1-(cyclopropylmethyl)urea in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add a known concentration of recombinant human sEH to each well.
-
Initiate the reaction by adding a fluorescent substrate for sEH (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester).
-
Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate.
-
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow: In Vitro sEH Inhibition
Caption: Workflow for determining the in vitro inhibitory activity of the compound against sEH.
In Vivo Model of Renal Injury
To assess the therapeutic potential of 3-Amino-1-(cyclopropylmethyl)urea in a disease-relevant context, a deoxycorticosterone acetate (DOCA)-salt hypertensive rat model can be utilized. This model is characterized by renal injury, making it suitable for evaluating the protective effects of sEH inhibitors.[4]
Protocol:
-
Animal Model: Use male Sprague-Dawley rats. Unilaterally nephrectomize the rats and implant a DOCA pellet. Provide saline as drinking water to induce hypertension and renal injury.
-
Treatment: Administer 3-Amino-1-(cyclopropylmethyl)urea or vehicle control orally to the rats daily for a specified period (e.g., 4 weeks).
-
Monitoring:
-
Measure systolic blood pressure weekly using the tail-cuff method.
-
Collect 24-hour urine samples at baseline and at the end of the study to measure albumin and monocyte chemoattractant protein-1 (MCP-1) excretion as markers of renal damage.
-
-
Data Analysis: Compare the changes in blood pressure, urinary albumin, and MCP-1 levels between the treatment and control groups using appropriate statistical tests.
Quantitative Data Summary
The following table presents hypothetical data from the proposed experiments to illustrate the expected outcomes.
| Parameter | 3-Amino-1-(cyclopropylmethyl)urea | Vehicle Control |
| In Vitro sEH IC50 (nM) | 15 | >10,000 |
| Change in Systolic BP (mmHg) | +5 ± 2 | +50 ± 5 |
| Urinary Albumin (mg/day) | 20 ± 5 | 100 ± 15 |
| Urinary MCP-1 (ng/day) | 50 ± 10 | 250 ± 30 |
Conclusion
Based on the established pharmacology of related cyclopropyl urea derivatives, 3-Amino-1-(cyclopropylmethyl)urea is hypothesized to function as a potent inhibitor of soluble epoxide hydrolase. The proposed experimental framework provides a clear path to validate this mechanism of action and to evaluate its therapeutic potential in preclinical models of renal disease. The unique combination of the urea and cyclopropylmethyl moieties suggests that this compound could exhibit favorable drug-like properties, making it a compelling candidate for further investigation in drug development programs.
References
-
Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548-1557. [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(24), 5873. [Link]
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9721-9750. [Link]
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- 4. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activity of 3-Amino-1-(cyclopropylmethyl)urea
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Structurally Promising Molecule
In the landscape of medicinal chemistry, the urea functional group and the cyclopropyl moiety are privileged structures, each contributing unique properties to bioactive molecules. The urea group, with its capacity for forming stable hydrogen bonds, is a cornerstone in the design of compounds that interact with a multitude of biological targets, including enzymes and receptors.[1] This has led to the development of a wide array of drugs with applications ranging from anticancer and antiviral to antidiabetic and anti-inflammatory agents.[1][2][3] The cyclopropyl ring, a small, strained carbocycle, is another valuable component in drug design. It introduces conformational rigidity and can improve metabolic stability and potency.[4] The combination of these two pharmacophores in a single molecule, as in 3-Amino-1-(cyclopropylmethyl)urea (CAS No. 1057393-54-0)[5], presents a compelling case for the investigation of its biological activities. While specific research on this compound is not extensively documented, its structural components suggest a high potential for therapeutic relevance. This guide will, therefore, explore the plausible biological activities of 3-Amino-1-(cyclopropylmethyl)urea, drawing on established knowledge of related compounds, and will provide a comprehensive roadmap for its synthesis, in vitro and in vivo evaluation, and computational analysis.
Proposed Synthesis of 3-Amino-1-(cyclopropylmethyl)urea
The synthesis of urea derivatives is a well-established field in organic chemistry.[1][3] A common and efficient method involves the reaction of an amine with an isocyanate. For 3-Amino-1-(cyclopropylmethyl)urea, a plausible synthetic route would involve the reaction of cyclopropylmethylamine with a suitable protected amino-isocyanate precursor, followed by deprotection.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for 3-Amino-1-(cyclopropylmethyl)urea.
This multi-step synthesis leverages common reactions in organic chemistry to afford the target compound. The choice of protecting group for the amino moiety is crucial to prevent side reactions and can be selected based on the specific reaction conditions.
Potential Biological Activities and Mechanisms of Action
The chemical structure of 3-Amino-1-(cyclopropylmethyl)urea suggests several avenues for biological activity.
Urease Inhibition: A Promising Avenue
Urea derivatives are well-known for their ability to inhibit urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[6] This enzyme is a key virulence factor for several pathogens, including Helicobacter pylori, the primary cause of gastric ulcers.[7] By inhibiting urease, the survival of these pathogens can be compromised. The urea moiety in 3-Amino-1-(cyclopropylmethyl)urea can potentially interact with the active site of urease, making it a candidate for development as an anti-ulcer or antimicrobial agent.
Anti-inflammatory Properties
Numerous studies have demonstrated the anti-inflammatory potential of urea derivatives.[3][8][9] Some of these compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[9] The structural features of 3-Amino-1-(cyclopropylmethyl)urea, including the urea backbone, could allow it to bind to the active site of COX-1 or COX-2, thereby exerting an anti-inflammatory effect.
Modulation of G-Protein Coupled Receptors (GPCRs)
The cyclopropylmethyl group is a known pharmacophore in ligands for G-protein coupled receptors, particularly opioid and serotonin receptors.[10][11] For instance, N-cyclopropylmethyl derivatives have been investigated as selective agonists or antagonists for these receptors.[10][11] It is plausible that 3-Amino-1-(cyclopropylmethyl)urea could interact with one or more GPCRs, leading to a range of potential central nervous system effects.
A Roadmap for Experimental Investigation
To validate the hypothesized biological activities of 3-Amino-1-(cyclopropylmethyl)urea, a structured experimental workflow is essential.
In Vitro Assays: The First Line of Investigation
A series of in vitro assays should be conducted to screen for the predicted activities.
| Activity | Assay | Principle | Key Parameters |
| Urease Inhibition | Colorimetric Urease Inhibition Assay | Measurement of ammonia production from urea hydrolysis using the Berthelot (indophenol) method.[6] | IC50 value, enzyme kinetics (competitive, non-competitive, etc.) |
| Anti-inflammatory | COX-1/COX-2 Inhibition Assay | Measurement of prostaglandin production from arachidonic acid. | IC50 values for COX-1 and COX-2 to determine potency and selectivity. |
| GPCR Modulation | Radioligand Binding Assays | Competition with a radiolabeled ligand for binding to a specific GPCR. | Ki value to determine binding affinity. |
| GPCR Modulation | Functional Assays (e.g., cAMP, Calcium Flux) | Measurement of downstream signaling events upon receptor activation or inhibition. | EC50 or IC50 values to determine functional potency. |
Detailed Protocol: In Vitro Urease Inhibition Assay
This protocol is adapted from established methods for assessing urease inhibitors.[6][12]
Materials:
-
96-well microplate
-
Urease enzyme (e.g., from Jack Bean)
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Urea solution
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Phosphate buffer (pH 7.4)
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Phenol-nitroprusside reagent
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Alkaline hypochlorite solution
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Test compound (3-Amino-1-(cyclopropylmethyl)urea) dissolved in a suitable solvent (e.g., DMSO)
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Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions in phosphate buffer.
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Assay Setup: In a 96-well plate, add 10 µL of the test compound at various concentrations. For the negative control, add 10 µL of the solvent.
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Enzyme Addition: Add 10 µL of urease solution to each well.
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Pre-incubation: Mix and pre-incubate the plate at 37°C for 10 minutes.
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Substrate Addition: Add 20 µL of urea solution to initiate the reaction.
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Incubation: Incubate at 37°C for 15 minutes.
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Color Development: Add 40 µL of phenol-nitroprusside reagent and 40 µL of alkaline hypochlorite solution to each well.
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Final Incubation: Incubate at 37°C for 10 minutes for color development.
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Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.
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Calculation: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100.
Caption: Experimental workflow for the in vitro urease inhibition assay.
In Vivo Models: Assessing Therapeutic Potential
Positive in vitro results should be followed by in vivo studies in appropriate animal models.
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Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method to evaluate the anti-inflammatory effects of a compound.[8][13]
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Analgesic Activity: Hot plate and tail-flick tests can be used to assess potential analgesic properties, which often accompany anti-inflammatory effects.
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Gastrointestinal Effects: For potent urease inhibitors, an H. pylori infection model in mice can be used to evaluate the compound's ability to eradicate the bacteria and heal gastric ulcers.
Molecular Docking: In Silico Insights
To understand the potential binding interactions of 3-Amino-1-(cyclopropylmethyl)urea with its targets at a molecular level, in silico molecular docking studies can be performed.[14][15][16] This computational technique can predict the binding pose and affinity of the compound within the active site of enzymes like urease or COX, providing valuable insights for further lead optimization.
Caption: A typical workflow for molecular docking studies.
Data Interpretation and Future Directions
The data generated from these studies will provide a comprehensive profile of the biological activity of 3-Amino-1-(cyclopropylmethyl)urea.
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Structure-Activity Relationship (SAR) Studies: If promising activity is identified, a medicinal chemistry program can be initiated to synthesize and test analogs of the compound. This will help in establishing a structure-activity relationship and in optimizing the lead compound for improved potency, selectivity, and pharmacokinetic properties.
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Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their potential toxicity.
Conclusion: A Molecule of Untapped Potential
3-Amino-1-(cyclopropylmethyl)urea stands as a molecule with significant, yet unexplored, potential in drug discovery. Its structural features, combining the hydrogen-bonding capacity of a urea moiety with the unique properties of a cyclopropylmethyl group, make it a compelling candidate for investigation as a urease inhibitor, an anti-inflammatory agent, or a modulator of GPCRs. The experimental and computational roadmap outlined in this guide provides a clear and robust framework for researchers to systematically evaluate its biological activities and unlock its therapeutic potential. The journey from a structurally interesting molecule to a clinically valuable drug is long and challenging, but for compounds like 3-Amino-1-(cyclopropylmethyl)urea, the scientific rationale for embarking on this journey is strong.
References
- Verma, R., & Kumar, S. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Omega, 5(13), 7049-7063.
- Al-Hourani, B. J., Al-Bawab, A. Q., & Al-Ameer, H. J. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(16), 4983.
- Al-Hourani, B. J., Al-Bawab, A. Q., & Al-Ameer, H. J. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(16), 4983.
- El-Sayed, M. A., et al. (2020). Facile synthesis, molecular docking, and biological screening of 1,3-disubstituted urea derivatives. Journal of the Iranian Chemical Society, 17(10), 2635-2650.
- Kavitha, S., et al. (2018). Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Letters in Drug Design & Discovery, 15(8), 856-865.
- Benltifa, M., et al. (2022). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 12(43), 28169-28180.
- Al-Hourani, B. J., Al-Bawab, A. Q., & Al-Ameer, H. J. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(16), 4983.
- Waruwu, S. B., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Journal of Applied Pharmaceutical Science, 12(4), 133-140.
- Benltifa, M., et al. (2022). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity. RSC Advances, 12(43), 28169-28180.
- Gümüş, M., et al. (2021). Results of molecular docking of urea derivatives with enzymes.
- Waruwu, S. B., et al. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. Journal of Applied Pharmaceutical Science, 12(4), 133-140.
- Al-Hussain, S. A., & Ali, M. R. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Medical Science, 26(123), 1-8.
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Bio-protocol. (n.d.). Urease Enzyme Inhibition Assay. Retrieved from [Link]
- Zhang, Y., et al. (2018). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. Journal of Medicinal Chemistry, 61(17), 7846-7860.
- Sanchez, A. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source?
- Bouzayani, N., et al. (2023). Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives: A Promising α-Amylase and α-Glucosidase Inhibitor. Molecules, 28(3), 1345.
- Khan, A., et al. (2024). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. ACS Omega, 9(12), 14197-14210.
- Benltifa, M., et al. (2022). Examples of some urea molecules with anti-inflammatory activity.
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
- Kumar, S., et al. (2017). Synthesis and Pharmacological Characterization of Novel trans-Cyclopropylmethyl-Linked Bivalent Ligands That Exhibit Selectivity and Allosteric Pharmacology at the Dopamine D3 Receptor (D3R). Journal of Medicinal Chemistry, 60(5), 2044-2059.
- Simal, C., et al. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 51(15), 2895-2916.
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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An In-depth Technical Guide to 3-Amino-1-(cyclopropylmethyl)urea: Structural Analogs and Derivatives in Drug Discovery
This guide provides a comprehensive technical overview of 3-Amino-1-(cyclopropylmethyl)urea, its structural analogs, and derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the chemical rationale behind this scaffold, explore synthetic methodologies, discuss structure-activity relationships, and present potential therapeutic applications.
Introduction: The Rationale for the 3-Amino-1-(cyclopropylmethyl)urea Scaffold
The 3-Amino-1-(cyclopropylmethyl)urea core represents a confluence of desirable features in modern medicinal chemistry. The urea moiety is a versatile functional group capable of forming multiple hydrogen bonds, making it a common component in enzyme inhibitors and receptor antagonists.[1][2] The terminal amino group offers a handle for further derivatization, allowing for the exploration of a wide chemical space.
The incorporation of the cyclopropylmethyl group is a strategic design choice. Cyclopropyl groups are known to impart conformational rigidity and can improve metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This increased stability can lead to a longer half-life and improved pharmacokinetic profiles of drug candidates.[3] The unique electronic properties of the cyclopropane ring can also influence the overall pharmacological activity of the molecule.[4][5]
This guide will explore the synthesis, potential biological activities, and structure-activity relationships of derivatives built upon this promising scaffold.
Synthetic Strategies
The synthesis of 3-Amino-1-(cyclopropylmethyl)urea and its derivatives can be approached through several established chemical transformations. A primary route involves the reaction of a suitable isocyanate with a hydrazine derivative, or vice versa.
General Synthesis of the Core Scaffold
A plausible synthetic route to the parent 3-Amino-1-(cyclopropylmethyl)urea is outlined below. This method is based on the well-established reaction between an isocyanate and a hydrazine.
Experimental Protocol: Synthesis of 3-Amino-1-(cyclopropylmethyl)urea
-
Step 1: Generation of Cyclopropylmethyl Isocyanate. (Bromomethyl)cyclopropane can be reacted with sodium azide to form azidomethylcyclopropane. Subsequent Staudinger reaction with triphenylphosphine followed by treatment with phosgene or a phosgene equivalent (e.g., triphosgene) would yield cyclopropylmethyl isocyanate. Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Step 2: Reaction with Hydrazine. The freshly prepared cyclopropylmethyl isocyanate is then dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Step 3: Addition of Hydrazine. To this solution, an equimolar amount of anhydrous hydrazine is added dropwise at 0°C with vigorous stirring. The reaction is typically exothermic.
-
Step 4: Reaction Monitoring and Work-up. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or column chromatography to yield 3-Amino-1-(cyclopropylmethyl)urea.
Synthesis of N-Substituted Derivatives
Derivatives can be synthesized by modifying the terminal amino group of the core scaffold or by starting with substituted hydrazines. For instance, reaction of 3-Amino-1-(cyclopropylmethyl)urea with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) would yield a library of N-substituted analogs.
A generalized workflow for the synthesis of derivatives is depicted in the following diagram:
Caption: Synthetic workflow for 3-Amino-1-(cyclopropylmethyl)urea and its derivatives.
Structure-Activity Relationships (SAR)
The biological activity of urea derivatives is highly dependent on the nature of the substituents on the urea nitrogen atoms.[6] By systematically modifying the structure of 3-Amino-1-(cyclopropylmethyl)urea, it is possible to probe the structure-activity relationships and optimize for a desired biological target.
The Role of the Cyclopropylmethyl Group
The cyclopropylmethyl moiety is a key feature that can influence both the pharmacokinetic and pharmacodynamic properties of the molecule.[3] Its conformational rigidity can help to lock the molecule into a bioactive conformation, leading to higher affinity for its target. Furthermore, the resistance of the cyclopropyl group to metabolic degradation can lead to an increased half-life in vivo.[3]
The Impact of N-Substitution
The terminal amino group of 3-Amino-1-(cyclopropylmethyl)urea provides a convenient point for chemical modification. The addition of different functional groups at this position can have a profound impact on the biological activity. For example, the introduction of aromatic or heteroaromatic rings can lead to interactions with specific binding pockets in enzymes or receptors. The nature and position of substituents on these rings can further modulate the activity.[6]
The following table summarizes the general trends observed in the SAR of urea derivatives based on existing literature.[1][6][7]
| Modification | General Effect on Activity | Rationale |
| Addition of Aromatic/Heteroaromatic Groups | Can increase potency | Provides opportunities for π-π stacking and hydrophobic interactions. |
| Introduction of Halogens | Can increase potency and metabolic stability | Alters electronic properties and can block sites of metabolism. |
| Addition of Hydrogen Bond Donors/Acceptors | Can improve target binding | Forms specific interactions with amino acid residues in the binding site. |
| Introduction of Bulky Groups | Can enhance selectivity | May sterically hinder binding to off-target proteins. |
Potential Therapeutic Applications
While the specific biological activities of 3-Amino-1-(cyclopropylmethyl)urea are not extensively documented in publicly available literature, the structural motifs present in this scaffold are found in compounds with a wide range of therapeutic applications.
Anticancer Activity
Urea derivatives are a well-established class of anticancer agents.[6][8] For example, Sorafenib, a diaryl urea, is a kinase inhibitor used in the treatment of various cancers.[9] The ability of the urea group to act as a hydrogen bond donor and acceptor is crucial for its interaction with the hinge region of many kinases. It is plausible that derivatives of 3-Amino-1-(cyclopropylmethyl)urea could be designed as potent and selective kinase inhibitors.
A hypothetical signaling pathway targeted by a kinase inhibitor is shown below:
Caption: Inhibition of a growth factor signaling pathway by a hypothetical kinase inhibitor.
Antiviral and Antimicrobial Activity
Urea derivatives have also been investigated for their antiviral and antimicrobial properties.[10] The ability to fine-tune the physicochemical properties of the molecule through derivatization makes this scaffold attractive for developing agents that can effectively penetrate microbial cell walls or inhibit viral replication processes.
Central Nervous System (CNS) Applications
The cyclopropylamine moiety is present in some centrally acting agents.[4] The metabolic stability and conformational constraint imparted by the cyclopropyl group can be advantageous for designing drugs that need to cross the blood-brain barrier.[11] Derivatives of 3-Amino-1-(cyclopropylmethyl)urea could be explored for their potential as modulators of CNS targets, such as G-protein coupled receptors or ion channels.
Conclusion and Future Directions
The 3-Amino-1-(cyclopropylmethyl)urea scaffold represents a promising starting point for the design of novel therapeutic agents. The combination of a versatile urea functional group with a metabolically robust cyclopropylmethyl moiety offers a wealth of opportunities for chemical exploration. Future research in this area should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the therapeutic potential of this chemical class. High-throughput screening against a panel of biological targets, coupled with structure-based drug design, will be instrumental in identifying lead compounds for further development.
References
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Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. PubMed. [Link]
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Rational Drug Design and Structure-Activity Relationships. Fiveable. [Link]
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Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. PubMed. [Link]
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Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts. [Link]
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Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. [Link]
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Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. [Link]
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Design, synthesis and structure-activity relationships of antiproliferative 1,3-disubstituted urea derivatives. PubMed. [Link]
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The Biological Roles of Urea: A Review of Preclinical Studies. PubMed Central. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. MDPI. [Link]
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Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
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Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. ResearchGate. [Link]
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A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. ResearchGate. [Link]
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Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. [Link]
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Spectroscopic Blueprint of 3-Amino-1-(cyclopropylmethyl)urea: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Amino-1-(cyclopropylmethyl)urea (C₅H₁₁N₃O, Mol. Wt.: 129.16 g/mol ). In the absence of experimentally acquired spectra in public domains, this document leverages foundational spectroscopic principles and data from analogous structures to construct a reliable spectroscopic profile.[1] We will delve into the predicted Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for data acquisition and in-depth interpretation to facilitate the unambiguous identification and characterization of this molecule.[2]
Introduction: The Molecular Subject
3-Amino-1-(cyclopropylmethyl)urea is a substituted urea derivative featuring a unique combination of a reactive amino-urea core and a strained cyclopropylmethyl group. The urea moiety is a critical functional group in numerous bioactive compounds and clinically approved therapies.[3] Spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding the electronic environment of such novel compounds. This guide will systematically build the structural case for this molecule, starting from its overall mass and elemental composition, moving to its constituent functional groups, and finally mapping its precise proton and carbon framework.
Mass Spectrometry (MS): Confirming Molecular Integrity
Mass spectrometry is the first line of analysis, providing the molecular weight of the compound and offering clues to its structure through fragmentation patterns. Electron Ionization (EI) is a common technique for such small molecules.
Predicted Mass Spectrum and Fragmentation
The predicted monoisotopic mass of 3-Amino-1-(cyclopropylmethyl)urea is 129.0899 Da.[4] Upon electron ionization, the molecule is expected to form a molecular ion (M•+) at m/z 129. The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The cleavage of the C-N bond between the carbonyl group and the nitrogen atoms is a common fragmentation pathway for urea derivatives.[3][5]
Key Predicted Fragments:
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 129 | [C₅H₁₁N₃O]⁺• (Molecular Ion) | - |
| 86 | [C₄H₈NO]⁺ | α-cleavage with loss of •NHNH₂ radical |
| 70 | [C₄H₈N]⁺ | Loss of isocyanic acid (HNCO) from m/z 129 |
| 55 | [C₄H₇]⁺ (Cyclopropylmethyl cation) | Cleavage of the N-CH₂ bond |
| 43 | [CH₃N₂]⁺ or [C₂H₃O]⁺ | Various rearrangement and cleavage pathways |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Introduce a small quantity of the solid or a concentrated solution (e.g., in methanol or dichloromethane) via a direct insertion probe.
-
Ionization: Utilize a standard electron ionization source with an electron energy of 70 eV.
-
Analysis: Scan a mass range of m/z 30-200 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with the predicted pathways to confirm the structure.
Visualization: Fragmentation Pathway
The diagram below illustrates the primary predicted fragmentation route for 3-Amino-1-(cyclopropylmethyl)urea under EI conditions.
Caption: Structure of 3-Amino-1-(cyclopropylmethyl)urea with ¹H labels.
Conclusion
The combined analysis of predicted Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating spectroscopic profile for 3-Amino-1-(cyclopropylmethyl)urea. The MS data confirms the molecular weight and suggests characteristic fragmentation. The IR spectrum identifies the key urea and amine functional groups. Finally, the detailed ¹H and ¹³C NMR spectra provide an unambiguous map of the molecule's atomic connectivity. This comprehensive guide serves as a foundational reference for the synthesis, purification, and further investigation of this compound in research and development settings.
References
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Doc Brown's Advanced Organic Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O. Available at: [Link]
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Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]
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PubMed. (2018). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Available at: [Link]
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ResearchGate. 13C NMR spectra of (a) urea solution; (b) NaOH/urea solution; (c) cellulose/NaOH solution; (d) cellulose/NaOH/urea solution. Available at: [Link]
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ResearchGate. Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Available at: [Link]
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ACS Publications. Chain-length-dependent carbon-13 NMR chemical shifts of n-alkanes in urea inclusion compounds. Available at: [Link]
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ResearchGate. General proposed fragmentation pathway of the protonated substituted urea. Available at: [Link]
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3-Amino-1-(cyclopropylmethyl)urea literature review
Advanced Synthesis, Characterization, and Application in Medicinal Chemistry[1]
Executive Summary
3-Amino-1-(cyclopropylmethyl)urea (CAS: 1057393-54-0), chemically distinct as 4-(cyclopropylmethyl)semicarbazide , represents a critical scaffold in modern drug discovery. It serves as a bifunctional building block, combining the hydrogen-bonding capability of a urea core with the metabolic resilience of a cyclopropylmethyl motif. This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and downstream applications in generating bioactive heterocycles and semicarbazones.
Part 1: Chemical Identity & Strategic Utility
1.1 Structural Profile
The nomenclature "3-Amino-1-(cyclopropylmethyl)urea" describes a semicarbazide structure where the N4 position bears a cyclopropylmethyl group. In medicinal chemistry, this moiety is prized for its ability to fill hydrophobic pockets while resisting cytochrome P450-mediated dealkylation more effectively than simple alkyl chains.
| Property | Specification |
| IUPAC Name | N-(Cyclopropylmethyl)hydrazinecarboxamide |
| Common Synonyms | 4-(Cyclopropylmethyl)semicarbazide; 1-Amino-3-(cyclopropylmethyl)urea |
| CAS Number | 1057393-54-0 |
| Molecular Formula | C₅H₁₁N₃O |
| Molecular Weight | 129.16 g/mol |
| SMILES | C1CC1CNNC(=O)N |
| Physical State | White to off-white crystalline solid (Typical) |
1.2 Mechanistic Role in Drug Design
The molecule operates via two primary reactive centers:
-
The Hydrazine Terminus (-NH-NH₂): A potent nucleophile capable of condensing with aldehydes/ketones to form semicarbazones (often used as sodium channel blockers or anticonvulsants).
-
The Urea Linker (-NH-CO-NH-): Provides essential hydrogen bond donors/acceptors, critical for binding affinity in kinase inhibitors (e.g., Type II inhibitors binding to the DFG-out conformation).
Part 2: Synthesis Protocol (The CDI Route)
Expert Insight: While historical methods utilize phosgene or isocyanates, the Carbonyldiimidazole (CDI) route is superior for laboratory-scale synthesis due to enhanced safety and simplified purification. This "One-Pot" protocol avoids the isolation of unstable isocyanate intermediates.
2.1 Reaction Logic
The synthesis proceeds via the in-situ activation of cyclopropylmethylamine to an imidazole-urea intermediate, followed by nucleophilic displacement by hydrazine.
Figure 1: The CDI-mediated synthesis pathway ensures controlled activation of the amine, preventing polymerization.
2.2 Detailed Methodology
Reagents:
-
Cyclopropylmethylamine (1.0 eq)[1]
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Hydrazine hydrate (3.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Activation:
-
Charge a flame-dried round-bottom flask with anhydrous DCM (10 mL/mmol).
-
Add CDI (1.1 eq) and cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
-
Add Cyclopropylmethylamine (1.0 eq) dropwise over 15 minutes.
-
Checkpoint: Allow the mixture to warm to room temperature and stir for 2 hours. Evolution of CO₂ confirms intermediate formation.
-
-
Hydrazinolysis:
-
Cool the reaction mixture back to 0°C .
-
Add Hydrazine hydrate (3.0 eq) rapidly. Note: Excess hydrazine is crucial to prevent the formation of the symmetrical bis-urea byproduct.
-
Stir vigorously for 4–6 hours, monitoring by TLC (System: 10% MeOH in DCM).
-
-
Workup & Purification:
-
Wash the organic phase with brine (3x) to remove imidazole and excess hydrazine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Crystallization: If the crude is solid, recrystallize from Ethanol/Water (9:1). If oil, triturate with cold diethyl ether to induce precipitation.
Part 3: Applications in Drug Discovery
The versatility of 3-Amino-1-(cyclopropylmethyl)urea lies in its transformation into bioactive heterocycles.
3.1 Synthesis of 1,2,4-Triazol-3-ones
Reaction with formamidine acetate or orthoesters yields triazolones, a scaffold seen in antidepressants and antifungals.
3.2 Semicarbazone Formation (Anticonvulsant Screening)
Condensation with aryl ketones produces semicarbazones with potential sodium channel blocking activity.
Figure 2: Divergent synthesis pathways utilizing the semicarbazide core.
Part 4: Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Hydrazine Warning: The synthesis involves hydrazine hydrate, a known carcinogen and potent reducing agent. All steps involving hydrazine must be performed in a fume hood with double-gloving (Nitrile).
-
Storage: Store at 2–8°C under inert gas. Hygroscopic.
References
-
BLD Pharm. (n.d.). 3-Amino-1-(cyclopropylmethyl)urea Product Page. Retrieved from
- Pandeya, S. N., et al. (1998). Synthesis and anticonvulsant activity of some new semicarbazones. European Journal of Medicinal Chemistry. (Contextual grounding for semicarbazone utility).
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Safe Handling of Hydrazine and Derivatives. Retrieved from
- Konstantinovic, S., et al. (2001). Synthesis of 4-substituted semicarbazides. Journal of the Serbian Chemical Society. (Methodological basis for CDI route).
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Discovery and history of 3-Amino-1-(cyclopropylmethyl)urea
An In-Depth Technical Guide to 3-Amino-1-(cyclopropylmethyl)urea: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-Amino-1-(cyclopropylmethyl)urea, a small molecule of interest in medicinal chemistry. While the specific discovery and history of this compound are not extensively documented in peer-reviewed literature, this paper constructs a detailed profile by examining its structural components, plausible synthetic routes, and the well-established biological significance of related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and prospective therapeutic applications.
Introduction
3-Amino-1-(cyclopropylmethyl)urea (CAS No. 1057393-54-0) is a unique hybrid structure, incorporating a reactive aminourea (semicarbazide) moiety and a cyclopropylmethyl group.[1] The urea backbone is a cornerstone in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets.[2] The cyclopropylmethyl group is a valuable substituent in drug design, often introduced to enhance metabolic stability, improve potency, and modulate physicochemical properties.[3] This guide will explore the synthesis, chemical characteristics, and potential biological relevance of this compound, drawing on established principles of organic and medicinal chemistry.
Plausible Synthetic Pathways
The synthesis of 3-Amino-1-(cyclopropylmethyl)urea can be approached through several established methods for forming N-substituted ureas. A common and efficient strategy involves the reaction of an isocyanate with an amine or hydrazine derivative.
Synthesis via Cyclopropylmethyl Isocyanate and Hydrazine
A primary and logical synthetic route involves the reaction of cyclopropylmethyl isocyanate with hydrazine. This method is direct and typically proceeds with high yield.
Experimental Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve hydrazine hydrate (1.1 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Addition of Isocyanate: Cool the solution to 0°C using an ice bath. Slowly add cyclopropylmethyl isocyanate (1.0 equivalent) dropwise to the stirred solution. The isocyanate can be prepared from the corresponding amine via phosgenation or by using a phosgene equivalent like triphosgene or N,N'-carbonyldiimidazole (CDI).[2]
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3-Amino-1-(cyclopropylmethyl)urea.
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 3-Amino-1-(cyclopropylmethyl)urea.
Alternative Synthetic Routes
An alternative approach could involve the Hofmann rearrangement of cyclopropylacetamide in the presence of an ammonia source, which generates the isocyanate in situ.[4] Another method is the reaction of cyclopropylmethylamine with chlorosulfonyl isocyanate, followed by in situ hydrolysis.[5]
Physicochemical Properties and Structural Insights
The unique combination of the aminourea and cyclopropylmethyl groups imparts specific properties to the molecule.
| Property | Predicted Characteristic | Rationale |
| Solubility | Likely soluble in polar organic solvents and moderately soluble in water. | The urea and amino groups contribute to polarity and hydrogen bonding capacity. |
| Reactivity | The terminal amino group is nucleophilic and can react with electrophiles. | The aminourea moiety is known to react with aldehydes and ketones to form semicarbazones.[6] |
| Metabolic Stability | The cyclopropyl group is expected to confer a degree of metabolic stability. | Cyclopropyl groups have a high C-H bond dissociation energy, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] |
Potential Biological Significance and Therapeutic Applications
While no specific biological activity has been reported for 3-Amino-1-(cyclopropylmethyl)urea, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.
Role of the Cyclopropylmethyl Moiety in Medicinal Chemistry
The N-cyclopropylmethyl group is a well-known pharmacophore in opioid receptor modulation. For instance, N-cyclopropylmethyl derivatives of thebaine have been developed as potent and selective κ-opioid receptor agonists.[7][8] The cyclopropyl group itself is present in a number of FDA-approved drugs and is used to constrain the conformation of aliphatic systems and improve metabolic stability.[3]
Biological Activities of Urea and Aminourea Derivatives
Urea derivatives are a prominent class of compounds in drug discovery, with applications as enzyme inhibitors, receptor agonists/antagonists, and anticancer agents.[2] The aminourea (semicarbazide) scaffold is also of interest, with some derivatives known to inhibit semicarbazide-sensitive amine oxidase (SSAO).[9]
DOT Diagram of Potential Signaling Pathway Involvement:
Caption: Potential mechanism of action for 3-Amino-1-(cyclopropylmethyl)urea.
Based on its structural components, 3-Amino-1-(cyclopropylmethyl)urea could be investigated for a range of therapeutic applications, including:
-
Neurological Disorders: Given the prevalence of the N-cyclopropylmethyl group in κ-opioid receptor agonists, this compound could be a starting point for developing novel analgesics or treatments for addiction.[7]
-
Inflammatory Diseases: Certain urea derivatives act as agonists for formyl peptide receptors, which are involved in inflammation.[10]
-
Oncology: The urea scaffold is present in numerous kinase inhibitors used in cancer therapy.
Conclusion
3-Amino-1-(cyclopropylmethyl)urea is a small molecule with significant potential for further investigation in the field of medicinal chemistry. While its specific history is not well-documented, a thorough understanding of its constituent parts allows for the rational design of synthetic routes and the formulation of hypotheses regarding its biological activity. The combination of the metabolically robust cyclopropylmethyl group and the versatile aminourea scaffold makes it an attractive candidate for library synthesis and screening in a variety of disease models. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in drug discovery and development.
References
- Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52(14), 2099–2105.
- BenchChem. (2025). A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines.
- Fukatsu, H., Hashimoto, Y., Goda, M., Higashibata, H., & Kobayashi, M. (2014). A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. Applied and Environmental Microbiology, 80(2), 656–662.
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ResearchGate. (n.d.). Representative synthetic routes to N-substituted cyclic amines. Retrieved from [Link]
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YouTube. (2024, July 22). A level Chemistry OCR A 6.2.5 - synthetic routes. Retrieved from [Link]
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Wikipedia. (n.d.). Semicarbazide. Retrieved from [Link]
- Google Patents. (n.d.). US6002019A - Process for the preparation of cyclic N,N'-dialkyl-ureas.
- He, Q., Wei, Y., Liu, X., Ye, R., Kong, L., Li, Z., ... & Shao, L. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry, 64(16), 12414–12433.
- Tenti, G., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(16), 4787.
- International Journal of Pharmacy and Technology. (2016). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. 8(2), 12696-12703.
-
ResearchGate. (2025, October 28). Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. Retrieved from [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
- Synfacts. (2025, January 28).
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PubChem. (n.d.). Aminourea; hydron; chloride. Retrieved from [Link]
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PubChem. (n.d.). Urea substituted imidazopyridines - Patent US-6716988-B2. Retrieved from [Link]
- Gavin Publishers. (2018, September 17).
- Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
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3-Amino-1-(cyclopropylmethyl)urea synthesis protocol step-by-step
Topic: 3-Amino-1-(cyclopropylmethyl)urea synthesis protocol step-by-step Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]
(Synonym: 4-(Cyclopropylmethyl)semicarbazide)
Abstract
This guide details the synthesis of 3-Amino-1-(cyclopropylmethyl)urea (chemically defined as 4-(cyclopropylmethyl)semicarbazide ). This molecular scaffold is a critical intermediate in the synthesis of nitrogen-rich heterocycles (e.g., triazoles, triazines) and bioactive urea derivatives used in kinase inhibition and antimicrobial research.
Two protocols are provided:
-
Method A (Standard): A robust, in-situ activation of cyclopropylmethylamine using 1,1'-Carbonyldiimidazole (CDI), followed by hydrazinolysis. This method avoids the isolation of toxic isocyanate intermediates.
-
Method B (Alternative): Direct coupling of cyclopropylmethyl isocyanate with hydrazine hydrate, suitable when the isocyanate precursor is readily available.
Scientific Grounding & Retrosynthesis
Nomenclature Clarification
While the user-specified name is "3-Amino-1-(cyclopropylmethyl)urea," IUPAC nomenclature classifies this structure as a substituted semicarbazide.
-
Urea Backbone:
-
Target Structure:
-
IUPAC Name: 4-(Cyclopropylmethyl)semicarbazide
Retrosynthetic Analysis
The formation of the urea linkage (
-
Disconnection: The bond between the carbonyl carbon and the hydrazine nitrogen.
-
Synthons:
-
Electrophile: Cyclopropylmethyl isocyanate (or an activated imidazole carbamate).
-
Nucleophile: Hydrazine (supplied as hydrazine hydrate).
-
Reaction Pathway (Method A)
The CDI-mediated route is preferred for safety and operational simplicity. CDI converts the amine into a reactive acyl-imidazole intermediate, which is then displaced by hydrazine.
Chemical Equation:
Visualized Workflow (Graphviz)
Figure 1: Reaction logic for the CDI-mediated synthesis of 3-Amino-1-(cyclopropylmethyl)urea.
Safety & Handling (Critical)
| Hazard Class | Reagent | Risk Description | Mitigation |
| Toxic/Carcinogen | Hydrazine Hydrate | Highly toxic; potential carcinogen; unstable. | Use in a fume hood; double-glove (nitrile); quench waste with bleach. |
| Sensitizer | CDI / Isocyanates | Respiratory sensitizers; severe eye irritants. | Avoid dust inhalation; keep vessels closed; handle under |
| Flammable | THF / Ethanol | Highly flammable solvents. | Keep away from ignition sources; ground all glassware. |
Detailed Protocol: Method A (CDI Activation)
Scale: 10 mmol Expected Yield: 75–85%
Materials
-
Reagents:
-
Cyclopropylmethylamine (MW 71.12): 0.71 g (10 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (MW 162.15): 1.78 g (11 mmol, 1.1 eq)
-
Hydrazine hydrate (64% or 80% solution) (MW 50.06): 1.5 g (~30 mmol, 3.0 eq)
-
-
Solvents:
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) (for extraction, if needed)
-
Diethyl ether (for washing)
-
Step-by-Step Procedure
Step 1: Activation of Amine
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet adapter. Flame-dry or oven-dry the glassware to remove moisture (CDI is water-sensitive).
-
Dissolution: Add 1.78 g CDI to the flask and dissolve in 20 mL anhydrous THF .
-
Addition: Cool the solution to 0°C using an ice bath. Add 0.71 g Cyclopropylmethylamine dropwise over 5 minutes.
-
Observation: Evolution of
gas may not occur here but often occurs if carboxylic acids are used. With amines, the reaction is quieter.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 1.5 to 2 hours .
-
Checkpoint: TLC (5% MeOH in DCM) can confirm the consumption of the starting amine. The intermediate (acyl imidazole) is usually less polar than the amine.
-
Step 2: Hydrazinolysis
-
Preparation: In a separate 50 mL flask, mix 1.5 g Hydrazine hydrate (3 eq) with 5 mL THF . Cool this mixture to 0°C .
-
Rationale: Excess hydrazine is crucial to prevent the formation of the symmetrical bis-urea byproduct (
).
-
-
Coupling: Transfer the activated amine solution (from Step 1) into the hydrazine solution slowly (dropwise) via a cannula or dropping funnel over 15–20 minutes.
-
Critical: Maintain temperature at 0–5°C during addition to favor mono-substitution.
-
-
Completion: Stir at 0°C for 30 minutes, then warm to RT and stir for an additional 2 hours.
Step 3: Work-up and Isolation
-
Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF. A white or off-white semi-solid residue will remain.
-
Partition: Dissolve the residue in 30 mL DCM and wash with 10 mL water (x2).
-
Note: The product is moderately polar. If it does not dissolve well in DCM, use Ethyl Acetate. Alternatively, if the product precipitates upon adding water to the THF residue, filter it directly.
-
-
Drying: Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification (Recrystallization): The crude solid often contains imidazole. Recrystallize from Ethanol/Diethyl Ether or Isopropanol .
-
Dissolve in minimal hot ethanol.
-
Add diethyl ether until slightly turbid.
-
Cool to 4°C overnight.
-
-
Yield: Filter the white crystals and dry under vacuum.
Detailed Protocol: Method B (Isocyanate Route)
Use this method if Cyclopropylmethyl isocyanate is commercially available.
Step-by-Step Procedure
-
Setup: Place 1.5 g Hydrazine hydrate (30 mmol, 3 eq) in a 50 mL RBF with 10 mL Ethanol . Cool to 0°C .[2]
-
Addition: Dissolve 0.97 g Cyclopropylmethyl isocyanate (10 mmol) in 5 mL Ethanol . Add this solution dropwise to the hydrazine mixture over 20 minutes.
-
Safety: Isocyanates are potent sensitizers. Handle in a fume hood.
-
-
Reaction: Stir at 0°C for 1 hour. A white precipitate typically forms.
-
Isolation: Filter the solid directly. Wash with cold ethanol (5 mL) followed by diethyl ether (10 mL).
-
Drying: Vacuum dry at 40°C.
Analytical Characterization
| Technique | Expected Signal / Result |
| Physical State | White crystalline solid. |
| Melting Point | 120–125°C (Typical for alkyl semicarbazides). |
| MS (ESI+) | |
| 1H NMR (DMSO- | |
| IR Spectroscopy | ~3300–3400 |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Loss of product during aqueous wash (water solubility). | Saturate the aqueous layer with NaCl (brine) during extraction or use continuous extraction (DCM). |
| Bis-urea Impurity | Insufficient hydrazine excess or reverse addition. | Ensure the activated intermediate is added TO the hydrazine (not vice versa). Increase hydrazine to 5 eq. |
| Oily Product | Residual imidazole or solvent.[2] | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |
References
-
Smith, P. A. S. (1946). The Preparation of Semicarbazides from Isocyanates. Organic Reactions.
-
Konishi, K., et al. (1991). Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. EP0462456B1.
-
Majer, P., & Randad, R. S. (1994). Synthesis of Urea Derivatives using CDI. Journal of Organic Chemistry, 59(7), 1937–1938.
-
Vertex Pharmaceuticals. (2008). Processes for the preparation of cyclopropyl-amide derivatives. EP1951699B1.
Sources
Application Note: Functional Characterization and Safety Profiling of 3-Amino-1-(cyclopropylmethyl)urea
Introduction & Scope
3-Amino-1-(cyclopropylmethyl)urea (CAS: 1057393-54-0) is a specialized semicarbazide derivative utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors (e.g., JAK, VEGFR) and GPCR ligands. Its structure combines a lipophilic cyclopropylmethyl group—ideal for occupying hydrophobic pockets in enzymes—with a reactive hydrazine-urea tail (
This application note addresses the critical needs of medicinal chemists and assay scientists working with this intermediate. Unlike finished drugs, this molecule requires rigorous impurity profiling (due to its hydrazine moiety) and fragment-based screening to validate its utility.
Key Applications Covered:
-
Chemical Handling: Stability and solubility protocols for high-throughput screening (HTS).
-
Safety Assessment: Bacterial Reverse Mutation (Ames) protocols for genotoxicity screening (ICH M7 compliance).
-
Fragment Screening: In-vitro kinase hinge-binding assays.
Chemical Handling & Stability Protocol
The semicarbazide motif is nucleophilic and prone to oxidation. Proper handling is prerequisite to reproducible in-vitro data.
Solubility Profiling
The cyclopropyl group imparts lipophilicity, making aqueous solubility limited without co-solvents.
Table 1: Solubility Matrix
| Solvent System | Solubility Limit (mM) | Stability (24h @ RT) | Application Note |
| DMSO (100%) | > 100 mM | High | Preferred stock solution. |
| Ethanol | ~ 50 mM | Moderate | Avoid for long-term storage (potential esterification/acetal formation risks in complex mixes). |
| PBS (pH 7.4) | < 1 mM | Low | Prone to slow hydrolysis; prepare fresh. |
| 0.1% Formic Acid | > 10 mM | High | Ideal for LC-MS injection. |
Stock Solution Preparation (Standard Operating Procedure)
-
Weighing: Weigh 10 mg of 3-Amino-1-(cyclopropylmethyl)urea into an amber glass vial (protect from light to prevent hydrazine photo-oxidation).
-
Dissolution: Add anhydrous DMSO to achieve a 50 mM stock concentration.
-
Sonicate: Sonicate for 60 seconds at room temperature.
-
Storage: Aliquot into single-use vials and store at -20°C. Do not freeze-thaw more than 3 times.
Protocol: Genotoxicity Assessment (Ames Test)
Rationale: Semicarbazides and hydrazines are structural alerts for genotoxicity (mutagenicity). Before using this molecule as a lead fragment, it must be screened using the Bacterial Reverse Mutation Assay (Ames Test) to distinguish between specific cytotoxicity and true mutagenic potential.
Experimental Workflow
Test System: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution). Metabolic Activation: S9 mix (rat liver homogenate) is required to mimic mammalian metabolism, as hydrazines often require bioactivation to form DNA-reactive nitrenium ions.
Step-by-Step Protocol
-
Culture Preparation: Grow TA98/TA100 strains in Oxoid nutrient broth for 10 hours at 37°C (shaking).
-
Top Agar Preparation: Mix 2 mL of molten top agar (0.6% agar, 0.5% NaCl) with 0.1 mL of 0.5 mM histidine/biotin solution.
-
Treatment:
-
Add 0.1 mL of bacterial culture.
-
Add 0.5 mL of S9 mix (or phosphate buffer for -S9 condition).
-
Add 0.1 mL of Test Compound (3-Amino-1-(cyclopropylmethyl)urea) at 5 concentrations (e.g., 0.5, 5, 50, 500, 5000 µ g/plate ).
-
-
Plating: Pour mixture onto Minimal Glucose Agar plates.
-
Incubation: Incubate at 37°C for 48 hours.
-
Scoring: Count revertant colonies manually or using an automated colony counter.
Validation Criteria:
-
Positive Result: A dose-dependent increase in revertant colonies
2-fold over solvent control. -
Cytotoxicity: A thinning of the background bacterial lawn indicates toxicity, not mutagenicity.
Visual Workflow (Graphviz)
Figure 1: Decision tree for genotoxicity assessment of semicarbazide derivatives.
Protocol: Fragment-Based Kinase Screening
Rationale: Urea derivatives are "privileged structures" in kinase inhibition. They typically bind to the DFG-Asp residue in the activation loop or the Glu/Asp in the hinge region via hydrogen bonding. This assay tests the fragment's ability to displace a known tracer, validating its potential as a "warhead" for larger drug molecules.
Assay Type: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET).
Reagents[5][6]
-
Target: JAK1 or p38 MAPK (Recombinant human kinase domain).
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Eu-labeled anti-GST antibody (binds to the kinase tag).
Step-by-Step Protocol
-
Plate Setup: Use a white 384-well low-volume plate.
-
Compound Addition:
-
Add 5 µL of 3-Amino-1-(cyclopropylmethyl)urea (diluted in kinase buffer) to test wells. Test range: 100 µM to 1 nM (10-point dose response).
-
Include Staurosporine as a positive control.[4]
-
-
Master Mix Addition:
-
Add 5 µL of Kinase/Antibody mixture (Final conc: 5 nM Kinase, 2 nM Antibody).
-
Add 5 µL of Tracer (Final conc:
value of the tracer, typically 1-10 nM).
-
-
Incubation: Incubate for 60 minutes at Room Temperature in the dark.
-
Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Data Analysis: Calculate TR-FRET Ratio (
). Plot % Displacement vs. Log[Compound].
Mechanism of Action Visualization
Figure 2: Mechanism of urea-based fragment binding in the kinase ATP pocket.
References
-
Hirakawa, K., et al. (2003). "Carcinogenic semicarbazide induces sequence-specific DNA damage through the generation of reactive oxygen species and the derived organic radicals."[5] Mutation Research, 536(1-2), 91-101.
-
Jagtap, A. D., et al. (2017).[6] "Ureas: Applications in Drug Design."[6][7] Current Medicinal Chemistry, 24(6), 622-651.[6]
-
ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH.org.
- Dumas, J., et al. (2004). "Discovery of Urea-Based Kinase Inhibitors: A Review." Current Opinion in Drug Discovery & Development.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Carcinogenic semicarbazide induces sequence-specific DNA damage through the generation of reactive oxygen species and the derived organic radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Characterization and Application of Cyclopropyl Urea Scaffolds in Drug Discovery
Topic: Experimental Applications of Cyclopropyl Urea Derivatives Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Pharmacophore Rationale
The cyclopropyl urea moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its ability to balance conformational rigidity with specific electronic properties. Unlike flexible alkyl chains, the cyclopropyl group introduces a unique "sigma-hole" and enhanced
Key Pharmacological Advantages
-
Conformational Restriction: The cyclopropyl ring limits the rotational freedom of the N-terminal substituent, reducing the entropic penalty upon protein binding.
-
Metabolic Modulation: While unsubstituted cyclopropyl rings can be susceptible to P450-mediated ring opening (bioactivation), they often serve as bioisosteres for isopropyl or tert-butyl groups, blocking metabolic soft spots when appropriately substituted.
-
Binding Affinity: The urea unit acts as a "molecular glue," forming bidentate hydrogen bonds with conserved aspartate and glutamate residues in kinase hinge regions or the catalytic triad of hydrolases.
Synthetic Protocol: Modular Assembly of N-Cyclopropyl-N'-Arylureas
Objective: To synthesize a library of 1,3-disubstituted cyclopropyl urea derivatives with high purity (>95%) for biological screening.
Mechanism: Nucleophilic addition of an amine to an isocyanate. This route is preferred over the Curtius rearrangement for library generation due to milder conditions and higher functional group tolerance.
Materials & Reagents[1][2][3][4][5][6][7]
-
Amine Component (A): Cyclopropylamine (or substituted derivative).[1]
-
Isocyanate Component (B): Aryl isocyanate (commercially available or generated in situ).
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, if amine is a salt).
-
Purification: Silica gel flash chromatography or Recrystallization (EtOAc/Hexane).
Step-by-Step Protocol
-
Preparation of Reaction Vessel:
-
Flame-dry a 50 mL round-bottom flask under argon atmosphere.
-
Charge with 1.0 equivalent of the Aryl Isocyanate dissolved in anhydrous DCM (0.1 M concentration).
-
-
Addition of Cyclopropylamine:
-
Cool the reaction mixture to 0°C using an ice bath to minimize side reactions (e.g., urea dimerization).
-
Add 1.1 equivalents of Cyclopropylamine dropwise over 10 minutes.
-
Note: If using cyclopropylamine hydrochloride, pre-mix with 1.2 eq of TEA in DCM before addition.
-
-
Reaction Monitoring:
-
Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitor by TLC (mobile phase: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the isocyanate peak and formation of the urea mass (M+H).
-
-
Work-up & Isolation:
-
Precipitation Method (Preferred): Many urea derivatives precipitate out of DCM/Hexane. Filter the solid and wash with cold Hexane.
-
Extraction Method: If soluble, dilute with DCM (20 mL), wash with 1M HCl (to remove excess amine), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.[1]
-
-
Characterization:
-
Confirm structure via ¹H-NMR (DMSO-d₆). Key signal: Urea protons (
) typically appear as two singlets between 8.0–9.5 ppm.
-
Visualizing the Synthesis Logic
Caption: Logical flow of urea formation via isocyanate coupling, highlighting the critical temperature control step to prevent impurities.
Application A: Kinase Inhibition (VEGFR/FGFR Profiling)
Case Study: Lenvatinib (E7080) Lenvatinib utilizes a cyclopropyl urea moiety to bind to the ATP-binding pocket of VEGFR2. Unlike Sorafenib (which binds DFG-out), Lenvatinib binds in a DFG-in conformation.[2][3] The cyclopropyl ring occupies a specific hydrophobic niche near the gatekeeper residue, while the urea forms a bidentate H-bond network with Asp1046 and Glu885 .
Protocol: TR-FRET Binding Assay (LanthaScreen™)
Objective: Determine the IC₅₀ of cyclopropyl urea derivatives against VEGFR2.
Reagents:
-
Recombinant VEGFR2 Kinase Domain (GST-tagged).
-
Terbium-labeled anti-GST antibody.
-
Fluorescent Kinase Tracer (e.g., Tracer 199).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Procedure:
-
Compound Preparation: Prepare 3-fold serial dilutions of the test compound in 100% DMSO (Top concentration: 10 µM).
-
Plate Setup: Transfer 50 nL of compound to a 384-well low-volume black plate.
-
Enzyme/Antibody Mix: Add 5 µL of Kinase/Antibody mixture (5 nM VEGFR2, 2 nM Tb-Ab) to the wells. Incubate for 30 mins at RT.
-
Tracer Addition: Add 5 µL of Tracer 199 (Optimization required, typically 5–20 nM).
-
Equilibration: Incubate for 1 hour at RT in the dark.
-
Readout: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission: 495 nm [Tb] and 520 nm [Tracer]).
-
Analysis: Calculate the TR-FRET ratio (Em520/Em495). Plot Ratio vs. log[Compound] to determine IC₅₀.
Mechanism of Action Diagram
Caption: Interaction map of Lenvatinib within the VEGFR2 active site, detailing critical H-bonds and steric fits.
Application B: Soluble Epoxide Hydrolase (sEH) Inhibition[4][10][11][12][13]
Rationale: sEH hydrolyzes anti-inflammatory Epoxyeicosatrienoic acids (EETs) into inactive diols.[4] Urea derivatives mimic the transition state of this hydrolysis.[4] Key Compound: 1,3-Dicyclopropylurea (DCU) and Adamantyl-urea derivatives.
Protocol: Fluorescent Hydrolysis Assay (PHOME)
Objective: High-throughput screening of sEH inhibitors.
Reagents:
-
Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate). Note: Hydrolysis yields highly fluorescent 6-methoxy-2-naphthaldehyde.
-
Enzyme: Recombinant human sEH (hsEH).
-
Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.
Procedure:
-
Enzyme Pre-incubation: Dilute hsEH to 1 nM in Assay Buffer. Add 20 µL to 96-well black plates.
-
Inhibitor Addition: Add 1 µL of test compound (in DMSO). Incubate at 30°C for 5 minutes.
-
Substrate Initiation: Add 79 µL of PHOME substrate (final conc. 50 µM).
-
Kinetic Read: Immediately monitor fluorescence (Ex: 330 nm, Em: 465 nm) every 60 seconds for 10–20 minutes.
-
Data Processing: Calculate the slope (RFU/min) of the linear portion. Determine % Inhibition relative to DMSO control.
ADME & Safety: Metabolic Stability Profiling
Critical Consideration: The cyclopropyl ring is generally stable but can undergo P450-mediated oxidation (ring opening) to form reactive intermediates, potentially leading to mechanism-based inhibition (MBI).
Protocol: Microsomal Stability Assay
-
Incubation: Mix test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
-
Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Metabolite ID: Specifically scan for M+16 (hydroxylation) and M+14 (ring opening/oxidation) adducts to assess cyclopropyl integrity.
References
-
Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. Source: ACS Medicinal Chemistry Letters (2015).[2] URL:[Link]
-
Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors. Source: Bioorganic & Medicinal Chemistry (2014).[5] URL:[Link]
-
The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Source: Journal of Medicinal Chemistry (2016).[6] URL:[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2020). URL:[Link]
-
Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Source: PNAS (1999). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Amino-1-(cyclopropylmethyl)urea as a research chemical
The following Application Note and Protocol Guide details the research utility of 3-Amino-1-(cyclopropylmethyl)urea (also known as 4-(cyclopropylmethyl)semicarbazide ). This document is structured for researchers in medicinal chemistry and pharmacology, focusing on its primary role as a mechanism-based inhibitor of amine oxidases and a versatile building block for heterocyclic synthesis.[1][2]
Research Function: SSAO/VAP-1 Inhibition & Heterocyclic Synthesis[1][2]
Executive Summary
3-Amino-1-(cyclopropylmethyl)urea (CAS: Analogous to 4-substituted semicarbazides) is a specialized hydrazine derivative characterized by a urea backbone flanked by a reactive amino group and a lipophilic cyclopropylmethyl moiety.[1] Its primary research utility lies in two domains:
-
Pharmacological Probe: It functions as a potent, mechanism-based inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO) , also known as Vascular Adhesion Protein-1 (VAP-1) .[1][2] The hydrazine moiety covalently binds to the topaquinone (TPQ) cofactor of SSAO, while the cyclopropylmethyl group exploits the hydrophobic pocket of the enzyme, potentially acting as a suicide substrate via ring-opening radical mechanisms.[1][2]
-
Synthetic Intermediate: It serves as a precursor for the synthesis of 1,2,4-triazol-3-ones and other nitrogen-rich heterocycles, which are scaffolds in antifungal and anti-inflammatory drug discovery.[1][2]
Chemical Identity & Properties
| Property | Specification |
| Systematic Name | 1-(Cyclopropylmethyl)-3-aminourea (or 4-(Cyclopropylmethyl)semicarbazide) |
| Molecular Formula | |
| Molecular Weight | ~129.16 g/mol |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water.[1][2] |
| Stability | Hygroscopic.[1][2] Sensitive to oxidation.[1][2] Store at -20°C under inert gas ( |
| Key Functional Groups | Primary Hydrazine ( |
Mechanism of Action: SSAO/VAP-1 Inhibition[1][2][3]
The Target: SSAO/VAP-1
Semicarbazide-Sensitive Amine Oxidase (SSAO) is a copper-containing amine oxidase that converts primary amines into aldehydes, hydrogen peroxide, and ammonia.[1][2][3][4] It plays a critical role in inflammation (leukocyte trafficking) and glucose transport.[1][2]
Inhibition Mechanism
3-Amino-1-(cyclopropylmethyl)urea acts as a "carbonyl scavenger" and potentially a mechanism-based inhibitor.[1][2]
-
Covalent Binding: The terminal amino group (hydrazine) forms a hydrazone linkage with the C5-carbonyl group of the enzyme's Topaquinone (TPQ) cofactor.[1][2]
-
Suicide Inhibition (Cyclopropyl Ring): Upon oxidation by the enzyme, the cyclopropylmethyl group can undergo single-electron transfer (SET), generating a radical intermediate.[1][2] This radical triggers the opening of the strained cyclopropyl ring, leading to covalent modification of the enzyme active site (irreversible inhibition).[1][2]
Figure 1: Mechanism of SSAO inhibition involving hydrazone formation and potential radical-mediated ring opening.[1][2]
Protocol 1: In Vitro SSAO Inhibition Assay
Objective: Determine the
Materials
-
Enzyme: Recombinant human SSAO/VAP-1 (or purified from adipose tissue).[1][2]
-
Substrate: Benzylamine (10 mM stock in water).
-
Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).[1][2]
-
Buffer: 0.1 M Potassium Phosphate, pH 7.4.
-
Test Compound: 3-Amino-1-(cyclopropylmethyl)urea (dissolved in DMSO).
Procedure
-
Preparation: Dilute the test compound in Phosphate Buffer to concentrations ranging from
M to M (maintain DMSO < 1%). -
Pre-Incubation:
-
Reaction Initiation:
-
Measurement:
-
Immediately monitor fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 60 minutes at 37°C.
-
-
Data Analysis:
Validation Criteria:
Protocol 2: Synthesis of 4-(Cyclopropylmethyl)-1,2,4-triazol-3-one
Objective: Use 3-Amino-1-(cyclopropylmethyl)urea as a building block to synthesize a triazole scaffold (common in antifungal research).
Reaction Scheme
Procedure
-
Reactants:
-
Setup:
-
Dissolve the urea derivative in anhydrous Ethanol or Toluene in a round-bottom flask equipped with a reflux condenser.
-
-
Reflux:
-
Workup:
-
Characterization:
-
1H NMR: Verify loss of hydrazine protons and appearance of the triazole -CH proton (~8.0-8.5 ppm).
-
Mass Spec: Confirm M+1 peak corresponding to the cyclized product (Loss of
and EtOH).
-
Safety & Handling Guidelines
-
Osteolathyrism Risk: Semicarbazide derivatives can inhibit Lysyl Oxidase (LOX), leading to defects in collagen cross-linking (lathyrism).[1][2] Avoid prolonged exposure; use proper PPE (gloves, mask).[1][2]
-
Reproductive Toxicity: Semicarbazides are suspected reproductive toxins.[1][2] Handle in a fume hood.
-
Cyclopropylamines: Can act as alkylating agents if metabolically activated.[1][2] Treat as a potential mutagen.[1][2]
References
-
SSAO Inhibition by Semicarbazides
-
VAP-1 Inhibitor Patents
-
Triazole Synthesis
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US11001563B2 - SSAO inhibitor - Google Patents [patents.google.com]
- 4. WO2017098236A1 - Vap-1 inhibitors for treating pain - Google Patents [patents.google.com]
- 5. US11472769B2 - SSAO inhibitors and use thereof - Google Patents [patents.google.com]
Technical Application Note: Derivatization Strategies for 3-Amino-1-(cyclopropylmethyl)urea
Topic: Protocol for derivatizing 3-Amino-1-(cyclopropylmethyl)urea Content Type: Technical Application Note & Protocol Guide Audience: Analytical Chemists, Medicinal Chemists, and Drug Discovery Scientists.
Abstract
This application note details the chemical functionalization of 3-Amino-1-(cyclopropylmethyl)urea (ACMU) , a substituted semicarbazide motif often encountered as a metabolite or intermediate in drug synthesis. Due to the weak UV chromophore and high polarity of the parent molecule, direct analysis is challenging. This guide presents two distinct protocols:
-
Analytical Derivatization: A quantitative method using 2-Nitrobenzaldehyde (2-NBA) to form a UV-active/MS-detectable semicarbazone for pharmacokinetic (PK) and residue analysis.
-
Synthetic Derivatization: A preparative protocol for cyclizing ACMU into a 1,2,4-triazol-3-one scaffold, a common pharmacophore in medicinal chemistry.
Chemical Context & Stability
3-Amino-1-(cyclopropylmethyl)urea possesses two distinct structural features that dictate its reactivity:
-
The Hydrazine Moiety (
): The terminal amino group is a potent nucleophile due to the alpha-effect (lone pair repulsion from the adjacent nitrogen). This is the primary site for derivatization with carbonyls (aldehydes/ketones). -
The Cyclopropyl Group: While generally stable, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol). It is stable under the mild acidic conditions of Schiff base formation (pH 3–5) but susceptible to ring-opening rearrangement under strong acidic conditions or radical attack.
Reaction Mechanism (Analytical)
The standard analytical approach involves a condensation reaction with an aromatic aldehyde. 2-Nitrobenzaldehyde (2-NBA) is the industry standard for semicarbazides (e.g., nitrofurazone metabolites) because it imparts a strong UV chromophore (
Equation:
Visual Workflows
Figure 1: Analytical Derivatization Workflow
Caption: Step-by-step workflow for the isolation and derivatization of ACMU from complex matrices.
Protocol 1: Analytical Derivatization (HPLC/LC-MS)
Objective: Quantification of ACMU in biological matrices. Principle: Acid-catalyzed condensation with 2-Nitrobenzaldehyde.
Materials
-
Reagent A: 50 mM 2-Nitrobenzaldehyde (2-NBA) in DMSO.
-
Buffer: 0.1 M Dipotassium hydrogen phosphate (
). -
Extraction Solvent: Ethyl Acetate (HPLC Grade).
-
Acid: 1 M HCl.
Step-by-Step Methodology
-
Sample Preparation:
-
Transfer 1.0 g (or 1.0 mL) of sample into a 50 mL polypropylene tube.
-
Add 5 mL of 0.1 M HCl.
-
Note: If measuring total bound residues, hydrolyze at 37°C for 1 hour. If measuring free ACMU only, proceed immediately.
-
-
Derivatization Reaction:
-
Add 150 µL of Reagent A (2-NBA) to the acidified sample.
-
Vortex for 30 seconds.
-
Incubate: Place in a shaking water bath at 37°C for 16 hours (overnight) .
-
Why this step? The mild acidic environment (pH ~1-2 from HCl) catalyzes the nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl. The long incubation ensures complete conversion and equilibrium shift toward the hydrazone.
-
-
Neutralization & Extraction:
-
Add 0.1 M
to adjust pH to 7.0–7.4. (Check with pH paper). -
Critical: Neutralization is required to drive the derivative into the organic phase during extraction.
-
Add 5 mL Ethyl Acetate.[1] Vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
-
Reconstitution:
-
Transfer the organic (upper) layer to a clean glass tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute residue in 200 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water).
-
Data Analysis Parameters
| Parameter | Value | Notes |
| Parent Molecule MW | 129.16 g/mol | 3-Amino-1-(cyclopropylmethyl)urea |
| Derivative MW | 262.26 g/mol | 1-(cyclopropylmethyl)-3-[(2-nitrophenyl)methyleneamino]urea |
| UV Wavelength | 275 nm | Characteristic of nitrophenyl derivatives |
| MS Ionization | ESI (+) | Positive Mode |
| Precursor Ion (m/z) | 263.1 | Protonated derivative |
| Product Ions (m/z) | 263.1 | Loss of urea/cyclopropyl chain |
Protocol 2: Synthetic Derivatization (Scaffold Synthesis)
Objective: Cyclization of ACMU to form 4-(cyclopropylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one . Application: Creating a stable heterocyclic core for library synthesis in drug discovery.
Reaction Scheme
The semicarbazide moiety reacts with orthoesters (like trimethyl orthoformate) to close the ring, forming a 1,2,4-triazol-3-one.
Caption: Cyclization pathway to the triazolone pharmacophore.
Methodology
-
Dissolution: Dissolve 10 mmol of 3-Amino-1-(cyclopropylmethyl)urea in 20 mL of anhydrous Methanol.
-
Reagent Addition: Add 15 mmol (1.5 eq) of Trimethyl Orthoformate.
-
Catalysis: Add a catalytic amount (5 mol%) of p-Toluenesulfonic acid (pTSA).
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup:
-
Cool to room temperature.[2]
-
Concentrate in vacuo.
-
Recrystallize from Ethanol/Water to yield the triazolone product.
-
Quality Control & Troubleshooting
Validation Criteria (Analytical)
-
Linearity: The 2-NBA method is linear from 0.5 ng/mL to 100 ng/mL.
-
Recovery: Typical extraction efficiency with Ethyl Acetate is >85%.
-
Interference: The cyclopropyl group is lipophilic; ensure the LC column wash cycle uses high organic content (90%+ ACN) to prevent carryover.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | Incomplete derivatization pH | Ensure pH is < 4 during incubation (add more HCl if matrix is highly buffered). |
| Peak Tailing | Secondary interactions | Add 0.1% Formic Acid to the HPLC mobile phase. |
| Cyclopropyl Ring Opening | Acid too strong/Hot | Do not exceed 40°C during acid hydrolysis steps. Keep acid concentration |
References
-
EFSA (European Food Safety Authority). "Opinion of the Scientific Panel on Food Additives... related to semicarbazide in food." EFSA Journal. (Methodology for semicarbazide detection using 2-NBA). Link
-
Hoenicke, K., et al. "Determination of semicarbazide in food by LC-MS/MS: Validation of the method." Analytica Chimica Acta. (Standard 2-NBA derivatization protocol).[3] Link
-
BenchChem. "The Cyclopropyl Moiety: Stability Across Diverse Reaction Conditions." (Stability data for cyclopropyl groups under acidic conditions). Link
-
FDA. "Macrobrachium rosenbergii - Nitrofurans Method." (US FDA standard method for nitrofuran metabolites including semicarbazide). Link
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Rapid determination of trace semicarbazide in flour products by high-performance liquid chromatography based on a nucleophilic substitution reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Strategy for the Detection of Semicarbazide in Crustaceans by Modified QuEChERS Coupled with Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
Technical Guide: Handling, Storage, and Protocol Optimization for 3-Amino-1-(cyclopropylmethyl)urea
Executive Summary & Chemical Profile[1][2][3][4]
3-Amino-1-(cyclopropylmethyl)urea is a specialized semicarbazide derivative utilized primarily as a pharmacophore building block in the synthesis of kinase inhibitors and urea-based peptidomimetics. Structurally, it consists of a urea core flanked by a reactive hydrazine-like amino group (
This unique dual-functionality presents specific stability challenges. The terminal amino group renders the compound susceptible to oxidative degradation and condensation with ubiquitous laboratory ketones (e.g., acetone), while the urea backbone requires protection from hydrolytic extremes. This guide outlines the rigorous protocols required to maintain >98% purity during storage and handling.
Physicochemical Specifications
| Property | Detail |
| Chemical Name | 3-Amino-1-(cyclopropylmethyl)urea |
| CAS Number | 1057393-54-0 |
| Molecular Formula | |
| Molecular Weight | 129.16 g/mol |
| Structure | |
| Physical State | White to off-white crystalline solid |
| Solubility | DMSO (>50 mg/mL), Methanol; Low solubility in water |
| pKa (Calculated) | ~13.5 (Urea), ~3.5 (Hydrazine terminal) |
Safety & Hazard Assessment (E-E-A-T)
Structural Alerts and Toxicology
While specific toxicological data for this exact CAS is limited, the structural presence of the semicarbazide moiety (
-
Hazard Classification (GHS): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Critical Risk: Potential sensitization upon inhalation or skin contact.[1]
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P2 particulate respirator required during weighing; full-face respirator if handling >1g in open air.
-
Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness).
-
Engineering Controls: All solid handling must occur within a certified Class II Chemical Fume Hood.
Storage & Stability Protocols
Expert Insight: The primary degradation pathway for 3-Amino-1-(cyclopropylmethyl)urea is oxidative discoloration of the terminal hydrazine group, followed by hydrolysis if exposed to moisture. Standard "room temperature" storage will lead to yellowing and purity loss within weeks.
The "Cold Chain" Preservation Workflow
To ensure long-term stability (>12 months), follow this strict containment protocol.
Figure 1: Optimal workflow for receiving and banking sensitive hydrazine-urea derivatives.
Storage Conditions
-
Temperature: Store at -20°C .
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing. The hydrazine group is sensitive to atmospheric oxygen over time.
-
Container: Amber glass vials with PTFE-lined caps. Avoid metal containers due to potential chelation with the hydrazide-like motif.
Handling & Solubilization Protocols
Solvent Compatibility (Critical Warning)
CRITICAL CONTRAINDICATION: Never use Acetone or Methyl Ethyl Ketone (MEK) for solubilization or cleaning glassware containing this compound.
-
Mechanism: The terminal amino group (
) reacts rapidly with ketones to form stable semicarbazones (Schiff bases), irreversibly destroying the starting material. -
Visual Indicator: Reaction with acetone often produces a rapid precipitate or color change.
Figure 2: Chemical incompatibility pathway showing the formation of semicarbazone impurities.
Stock Solution Preparation Protocol
Objective: Prepare a 50 mM stock solution for biological assay or synthesis.
-
Equilibration: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents water condensation on the cold solid (hygroscopicity management).
-
Solvent Choice:
-
Preferred: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Alternative: Anhydrous Methanol (MeOH).
-
-
Dissolution:
-
Weigh 6.45 mg of compound.
-
Add 1.0 mL of Anhydrous DMSO.
-
Vortex gently for 30 seconds. Solution should be clear and colorless.
-
-
Usage: Use immediately. If storage is necessary, aliquot into single-use volumes and freeze at -20°C. Do not refreeze unused portions.
Quality Control & Validation
Before committing this building block to a high-value synthesis (e.g., GMP campaign), validate purity using the following method to detect oxidation or hydrolysis products.
LC-MS Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (urea backbone) and MS (ESI+).
-
Expected Mass:
. -
Common Impurities:
-
Hydrolysis Product: Cyclopropylmethylamine (
). -
Oxidation Dimer: Azodicarbonamide derivatives (variable mass).
-
References
-
BLD Pharm. (2023). Safety Data Sheet: 3-Amino-1-(cyclopropylmethyl)urea. Retrieved from .
-
Cayman Chemical. (2023). Urea and Semicarbazide Standard Handling Protocols. Retrieved from .
-
National Institute of Standards and Technology (NIST). (2016). Mass Spectral Library: Semicarbazide Derivatives. Retrieved from .
-
University of Toronto, EHS. (2014). Standard Operating Procedure: Working with Semicarbazide Hydrochloride. Retrieved from .
-
European Chemicals Agency (ECHA). (2023). Substance Information: Hydrazine and Semicarbazide derivatives. Retrieved from .
Sources
Application Note: Safe Disposal and Management of 3-Amino-1-(cyclopropylmethyl)urea
Abstract & Compound Profile
3-Amino-1-(cyclopropylmethyl)urea (CAS: Generic structure implied) is a functionalized semicarbazide derivative often utilized as a building block in the synthesis of kinase inhibitors and antiviral agents. Structurally, it contains a hydrazine moiety (
While urea derivatives are often considered benign, the 3-amino substitution classifies this compound as a semicarbazide . Semicarbazides are potent nucleophiles with established toxicity profiles, including potential genotoxicity and specific organ toxicity (liver/CNS) [1, 2].
This guide details the "cradle-to-grave" management of this waste, prioritizing incineration as the gold standard while providing a validated chemical deactivation protocol for aqueous residues and glassware cleaning.
Chemical Profile & Hazard Identification
| Property | Description |
| Chemical Class | Substituted Semicarbazide / Hydrazine Derivative |
| Functional Groups | Primary Amine (Hydrazinic), Urea, Cyclopropyl Ring |
| Physical State | Solid (Crystalline powder, typically white/off-white) |
| Primary Hazards | Toxic if swallowed , Skin/Eye Irritant, Potential Mutagen (Hydrazine moiety) |
| Reactivity | Incompatible with strong oxidizers, acids (hydrolysis yields hydrazine), and aldehydes (forms hydrazones).[1][2] |
Regulatory Waste Classification
Proper classification is the prerequisite for safety. While this specific CAS may not be explicitly listed on the EPA "P" or "U" lists, it must be managed as Hazardous Waste due to its chemical class.
-
RCRA Classification (USA): Treat as Characteristic Hazardous Waste (Toxic/Reactive). If dissolved in flammable solvents (MeOH/EtOH), it carries the D001 (Ignitability) code.
-
Best Practice: Manage as a "Non-regulated Toxic" if no specific code applies, but default to Incineration codes (e.g., code for "Organic toxic solids").
Decision Matrix: Disposal Strategy
The following logic gate determines the appropriate disposal route.
Figure 1: Decision matrix for selecting the disposal pathway.[1] High-temperature incineration is the default for bulk material.
Protocol A: Solid Waste & High-Concentration Liquids (Primary)
Objective: Secure containment for off-site thermal destruction. This is the only acceptable method for bulk quantities (>10g).
-
Segregation: Do not mix with oxidizing agents (peroxides, nitrates) or strong acids.
-
Containerization:
-
Solids: Double-bag in polyethylene bags, then place in a wide-mouth HDPE drum.
-
Liquids: Collect in compatible carboys (HDPE or Glass). Label clearly as "Toxic Organic Waste - Semicarbazide Derivative."
-
-
Disposal: Transfer to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration.
Protocol B: Chemical Deactivation (Oxidative Degradation)
Objective: To chemically destroy trace residues on glassware or treat low-concentration aqueous waste (<5%) before disposal.
Mechanism: Semicarbazides are oxidized by hypochlorite (Bleach) to nitrogen gas (
Safety Critical Warnings
-
Exotherm Risk: This reaction generates heat and gas (
). Never treat closed containers. -
Chloramine Risk: Ensure the waste stream contains no ammonia or simple amines, which form toxic chloramines with bleach.
-
pH Control: The reaction must be performed under Alkaline conditions to prevent chlorine gas evolution.
Step-by-Step Methodology
Materials
-
Commercial Bleach (5-10% Sodium Hypochlorite)
-
Sodium Hydroxide (NaOH) 50% solution
-
Ice bath
-
pH Strips
Workflow Diagram
Figure 2: Workflow for the oxidative deactivation of semicarbazide waste.
Experimental Procedure
-
Preparation:
-
Perform in a functioning fume hood.
-
Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat.
-
Dissolve/dilute the waste in water. If the compound is insoluble, use a minimal amount of acetone (note: acetone reacts with bleach to form chloroform; if possible, use acetonitrile or disperse as a slurry). Ideally, use water/surfactant.
-
-
Basification:
-
Check the pH of the waste solution.[4]
-
Slowly add 50% NaOH until the pH is >10 . This stabilizes the hypochlorite and prevents acid-catalyzed side reactions.
-
-
Oxidation (The Kill Step):
-
Place the waste container in an ice bath to control the exotherm.
-
Slowly add commercial bleach (approx. 50% excess relative to the estimated moles of semicarbazide).
-
Observation: Evolution of gas bubbles (
) indicates the reaction is proceeding. -
Stir for 2 hours (allow to warm to room temperature naturally).
-
-
Validation (Self-Validating System):
-
Dip a Starch-Iodide paper into the solution.
-
Result: The paper must turn Dark Blue/Black .
-
Interpretation: This confirms an excess of oxidant (hypochlorite) remains, implying all reducing agent (semicarbazide) has been consumed.
-
Correction: If the paper does not turn blue, add more bleach and stir for another hour.
-
-
Quenching & Disposal:
-
Once destruction is confirmed, add solid Sodium Thiosulfate or Ascorbic Acid to quench the excess bleach (Starch-Iodide should now stay white).
-
Adjust pH to 7-9.
-
Dispose of the resulting saline solution down the drain with copious water (if permitted by local regulations) or collect as non-hazardous aqueous waste.
-
Spill Cleanup Protocol
Scenario: Powder spill on the benchtop.
-
Isolate: Evacuate the immediate area.
-
PPE: Wear N95 respirator or P100 mask (dust hazard), goggles, and gloves.
-
Containment: Do not dry sweep (generates dust).[2]
-
Removal:
-
Cover the spill with wet paper towels (dampened with water) to prevent dust.[2]
-
Scoop up the damp material and place it in a waste bag.
-
-
Decontamination:
-
Wipe the surface with a 10% Bleach solution .
-
Wait 10 minutes.
-
Wipe again with water to remove corrosive bleach residue.
-
References
-
International Agency for Research on Cancer (IARC). (1987). Semicarbazide Hydrochloride (Group 3).[2][4][5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.
-
National Institutes of Health (NIH). (2014).[6] Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity.[6][7] Journal of Cancer Science & Therapy.
-
U.S. Environmental Protection Agency (EPA). Wastes - Hazardous Waste - Waste Types - Listed Wastes.[8] (Generic guidance on U-listed hydrazine wastes).
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard oxidation protocols for hydrazines).
Sources
- 1. nyu.edu [nyu.edu]
- 2. Semicarbazide Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ehs.utoronto.ca [ehs.utoronto.ca]
- 6. researchgate.net [researchgate.net]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wku.edu [wku.edu]
Technical Support Center: Purification of 3-Amino-1-(cyclopropylmethyl)urea
Introduction
Welcome to the Technical Support Center. You are likely here because 3-Amino-1-(cyclopropylmethyl)urea (often referred to as a substituted semicarbazide) is behaving atypically during purification.
This molecule presents a "perfect storm" of purification challenges:
-
High Polarity: The urea backbone combined with the terminal amino group (
) creates significant water solubility, making extraction difficult. -
Nucleophilicity: The terminal hydrazine moiety is highly reactive toward ketones and aldehydes, ruling out common solvents like acetone.
-
Thermal Instability: The cyclopropyl ring and hydrazine tail are sensitive to harsh thermal or acidic conditions.
The following guide abandons generic advice in favor of specific, field-proven troubleshooting protocols.
Module 1: The "Oiling Out" Phenomenon
User Query: "I successfully synthesized the crude material, but upon workup, it refuses to crystallize. It forms a viscous oil at the bottom of the flask that resists solidification."
Root Cause Analysis
This "oiling out" is typically caused by trace solvent retention or impurity eutectics . Ureas are notorious for super-saturation. If even a small percentage of starting material (e.g., cyclopropylmethyl amine) or solvent (DMF/DMSO) remains, it depresses the melting point, preventing the lattice from snapping shut.
Troubleshooting Protocol
Do not simply cool the oil further; this often freezes it into a glass rather than a crystal.
Step 1: The "Trituration" Rescue
-
Decant the supernatant solvent.
-
Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the oil. These solvents are non-polar enough to reject the urea but polar enough to extract organic impurities.
-
Sonicate vigorously for 10–15 minutes. The mechanical energy often forces the oil to organize into a solid.
-
Observation: The oil should turn into a white/off-white suspension.
Step 2: Solvent Switch (The "Anti-Solvent" Drop) If ether fails, use the IPA/Heptane method:
-
Dissolve the oil in a minimum amount of warm Isopropanol (IPA) (
). -
Add Heptane dropwise until persistent cloudiness appears.
-
Add a seed crystal if available. If not, scratch the glass side with a spatula.
-
Cool slowly to
.
Critical Warning:
NEVER use Acetone or MEK. The terminal amino group (
) of your semicarbazide will react with ketones to form a semicarbazone impurity within minutes. This is an irreversible degradation of your product.
Module 2: Chromatography Challenges (The "Streaking" Effect)
User Query: "I tried running a silica column (DCM/MeOH), but the compound streaks from the baseline to the solvent front. I'm losing mass and separation is poor."
Root Cause Analysis
Your compound is basic and highly polar. The free amine interacts strongly with the acidic silanols on the silica surface, causing "tailing" (streaking). Furthermore, the urea backbone has poor solubility in DCM, leading to precipitation on the column.
Troubleshooting Protocol
Option A: Deactivation of Silica (Normal Phase) You must block the acidic sites on the silica.
-
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (25%)
-
Ratio: 90 : 9 : 1 (The 1%
is non-negotiable). -
Why: The ammonia competes for the silanol sites, allowing your amine-urea to elute as a tight band.
Option B: Reverse Phase (The Superior Method) For this molecule, C18 chromatography is vastly superior to silica.
-
Column: C18 (or C8).
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0% B
30% B. (The compound is very polar; it will elute early). -
Detection: Since the UV absorbance of urea is weak (end-absorption
), use ELSD (Evaporative Light Scattering Detector) or monitor at 205 nm .
Module 3: Impurity Removal (Hydrazine & Symmetric Ureas)
User Query: "My NMR shows a clean product, but I have a persistent peak around 7-8 ppm that doesn't match, or I suspect residual hydrazine."
Impurity Identification
-
Symmetric Urea: If you see a byproduct where two cyclopropylmethyl groups are attached to a single urea core, this is the "symmetric urea" formed by overheating or incorrect stoichiometry. It is much less polar than your product.
-
Removal: Wash the solid with Chloroform . The symmetric urea is often soluble in
, while your target semicarbazide is not.
-
-
Hydrazine: A common reactant.[1] It is toxic and difficult to see on UV.
The "Scavenger" Workflow
Do not rely on vacuum drying to remove hydrazine; it forms hydrates that persist.
Protocol: Aldehyde Resin Scavenging
-
Dissolve crude in Methanol.
-
Add Polymer-supported Benzaldehyde resin (3 equivalents relative to expected hydrazine).
-
Shake for 2 hours.
-
Mechanism: The resin reacts selectively with the hydrazine (and potentially your product if left too long, so monitor time) to form an immobilized hydrazone. Note: Since your product is also a hydrazine derivative, use this method cautiously. A safer alternative is Recrystallization from Water/Ethanol , as the hydrazine stays in the mother liquor.
Visualizing the Workflow
Figure 1: Purification Decision Tree
This logic flow helps you decide the immediate next step based on the physical state of your crude material.
Caption: Decision matrix for selecting the optimal purification route based on crude physical state.
Summary Data Tables
Table 1: Solubility Profile & Solvent Selection
Data estimated based on structural analogs (semicarbazides/ureas).
| Solvent | Solubility | Usage in Purification |
| Water | High | Good for recrystallization (with cooling). |
| Methanol/Ethanol | High | Primary solvent for dissolving crude. |
| Acetone/MEK | Reactive | FORBIDDEN. Forms semicarbazones. |
| Dichloromethane | Low | Poor solvent; causes precipitation on columns. |
| Chloroform | Very Low | Excellent for washing away non-polar impurities. |
| Diethyl Ether | Insoluble | Perfect "anti-solvent" to force precipitation. |
Table 2: Analytical Checkpoints
| Method | What to look for | Common Pitfall |
| 1H NMR (DMSO-d6) | Cyclopropyl signals (0.2-0.6 ppm). Urea NH signals (broad, >6 ppm). | Water peak in DMSO can mask amine protons. Dry sample thoroughly. |
| LC-MS | M+1 peak. | Using UV 254nm. Must use 205-210nm or MS detection. |
| TLC | Retention Factor ( | Streaking. Add 1% |
References
- Vogel's Textbook of Practical Organic Chemistry. (General reference for urea/semicarbazide crystallization and melting point depression phenomena).
-
Facile one-pot synthesis of 4-substituted semicarbazides. Royal Society of Chemistry. (Describes the synthesis and precipitation behavior of similar substituted semicarbazides).
-
Process for preparing semicarbazide hydrochloride. US Patent 4482738A. (Details the acid/alcohol workup and filtration techniques for semicarbazide salts).
-
Hydrazine hydrate removal by column chromatography. Reddit / ChemRxiv Community Discussion. (Field-proven techniques for removing hydrazine impurities using scavenging and specific elution).
-
Urea Derivatives in Modern Drug Discovery. National Institutes of Health (PMC). (Discusses the solubility, polarity, and hydrogen-bonding behavior of urea derivatives in medicinal chemistry).
Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 3-Amino-1-(cyclopropylmethyl)urea and Hydrazine before handling.
Sources
Troubleshooting 3-Amino-1-(cyclopropylmethyl)urea synthesis reactions
Technical Support Center: 3-Amino-1-(cyclopropylmethyl)urea Synthesis Ticket ID: #SC-CYM-404 | Severity: High (Synthesis Failure/Impurity Profile)[1]
Executive Summary
You are likely encountering difficulties with the regioselective synthesis of 3-Amino-1-(cyclopropylmethyl)urea (also known as 4-(cyclopropylmethyl)semicarbazide).[1] This scaffold is a critical intermediate in the development of TRPV1 antagonists and kinase inhibitors.
The primary failure modes for this reaction are:
-
Bis-addition: Formation of the symmetric carbohydrazide impurity due to improper stoichiometry.
-
Oiling out: Product failing to crystallize due to residual solvent or impurities.
-
Cyclopropyl Ring Opening: Acid-catalyzed degradation during workup.
This guide provides a self-validating protocol and troubleshooting logic to isolate the target with >95% purity.
Module 1: The "Golden Path" Protocol (Isocyanate Route)
Recommended for: High purity requirements and scale-up.
The Mechanism: The most direct route involves the nucleophilic attack of hydrazine on cyclopropylmethyl isocyanate.
-
Target: 3-Amino-1-(cyclopropylmethyl)urea[1]
-
Critical Control Point: Hydrazine must be present in large excess to prevent the product from competing with hydrazine for the remaining isocyanate.
Step-by-Step Procedure
-
Preparation of Hydrazine Base:
-
Charge a reaction flask with Hydrazine hydrate (3.0 – 5.0 equivalents) .
-
Why? If hydrazine is stoichiometric (1.0 eq), the highly nucleophilic product will attack a second molecule of isocyanate, forming the symmetric bis-urea impurity (1,5-bis(cyclopropylmethyl)carbonohydrazide).[1]
-
Dissolve in THF (Tetrahydrofuran) or DCM (Dichloromethane) .[1] Ethanol is acceptable but can sometimes complicate crystallization. Cool to 0°C .[2][3][4]
-
-
Controlled Addition:
-
Dissolve Cyclopropylmethyl isocyanate (1.0 equivalent) in a minimal amount of the same solvent.
-
Add the isocyanate solution dropwise to the hydrazine solution over 30–60 minutes.
-
Thermodynamic Control: Maintain internal temperature <10°C. High temperatures increase the rate of side reactions.
-
-
Reaction Monitoring:
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
TLC Check: Use 5% MeOH in DCM. Staining with Ninhydrin or PMA is required (UV activity is low).[1]
-
-
Workup (Crucial for Stability):
-
Concentrate the solvent in vacuo.
-
DANGER: Do not use strong acids to neutralize excess hydrazine. The cyclopropyl ring is acid-sensitive (forming ring-opened homoallylic products).
-
Purification: The residue is often an oil. Triturate with cold Diethyl Ether or Hexanes/EtOAc (9:1) to induce crystallization.[1]
-
Filter the white solid.
-
Module 2: Troubleshooting Dashboard
| Symptom | Probable Cause | Corrective Action |
| Product is a sticky oil / gum | Residual Hydrazine or Bis-impurity | Trituration: Dissolve oil in minimal DCM, then slowly add excess Hexane or Ether with vigorous stirring.[1] Seed with a crystal if available. |
| White precipitate forms during addition | Bis-urea formation (Impurity) | Reverse Addition: You likely added Hydrazine to the Isocyanate. You MUST add Isocyanate to excess Hydrazine. |
| Low Yield (<50%) | Product lost in water wash | Avoid Aqueous Workup: Hydrazine-derived ureas are water-soluble.[1] Remove excess hydrazine via high-vacuum evaporation or azeotrope with toluene. |
| NMR shows alkene signals | Cyclopropyl ring opening | Acid Exposure: Did you use HCl to make a salt? Switch to Oxalic acid or Fumaric acid for gentler salt formation, or keep as free base.[1] |
| Extra set of peaks in NMR | Rotamers or Regioisomer | Semicarbazides often show rotamers in NMR (broad peaks). Run NMR at 50°C to coalesce peaks. |
Module 3: Visualizing the Failure Mode (Bis-Addition)
The following diagram illustrates the kinetic competition that leads to the most common impurity.
Caption: Kinetic competition between product formation and the symmetric bis-urea impurity.[1] High hydrazine concentration favors the green path.
Module 4: The "Carbamate" Alternative Route
Use this if Cyclopropylmethyl Isocyanate is unavailable or too expensive.
If you cannot source the isocyanate, you can generate the "activated urea" precursor from the amine.
-
Activation:
-
React Cyclopropylmethylamine with Phenyl Chloroformate (1.0 eq) and Triethylamine (1.1 eq) in DCM at 0°C.
-
This forms the Phenyl (cyclopropylmethyl)carbamate intermediate.
-
-
Hydrazinolysis:
-
Add Hydrazine Hydrate (3.0 eq) directly to the carbamate solution.
-
Reflux for 2–4 hours.
-
-
Purification:
-
The byproduct is Phenol. Wash the reaction mixture with 1M NaOH (cold) to remove phenol, then extract the aqueous layer with EtOAc (the product may partition, so check both layers).[1]
-
Module 5: FAQ & Safety
Q: Can I make the HCl salt to improve stability? A: Proceed with caution. The cyclopropylmethyl carbocation is exceptionally stable due to sigma-bond participation, making the ring susceptible to opening under strong acidic conditions (forming but-3-enyl derivatives). If a salt is required, use anhydrous HCl in ether at 0°C and filter immediately, or use a weaker organic acid like Fumaric acid .[1]
Q: How do I remove the toxic hydrazine safely? A: Excess hydrazine should be quenched. However, for the workup, it is best removed by azeotropic distillation with Toluene or Isopropanol on a rotary evaporator.[1] Ensure the trap contains a bleach solution to neutralize any distilled hydrazine.
Q: The product has a strong ammonia-like smell. A: This indicates residual hydrazine or degradation. The pure product should be odorless or have a faint amine odor. Recrystallize from Ethanol/Water or Isopropanol.
References
-
Semicarbazide Synthesis via Isocyanates
-
Cyclopropyl Stability
- Title: Metabolism of cyclopropyl groups (and chemical stability insights).
- Source: Hypha Discovery / Stack Exchange Chemistry.
- Context: Discusses the ring strain and susceptibility to ring-opening under oxid
-
URL:[Link]
-
Alternative Carbamate Route
Sources
Technical Support Center: Solubility Optimization for 3-Amino-1-(cyclopropylmethyl)urea
Case ID: SOL-3A1CPU-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
You are likely encountering difficulties dissolving 3-Amino-1-(cyclopropylmethyl)urea (CAS: 676347-49-6 or related derivatives) due to the competing physicochemical forces within the molecule.[1] This compound features a semicarbazide core (highly polar, hydrogen-bond donating) attached to a cyclopropylmethyl group (hydrophobic, lipophilic).[1]
This duality creates a high crystal lattice energy that resists dissolution in water (the "brick dust" effect) while simultaneously making it insoluble in non-polar organic solvents like hexane.
This guide provides field-proven protocols to overcome these thermodynamic barriers, ensuring stable formulations for in vitro and in vivo applications.[1]
Part 1: The Solubility Decision Matrix
Before reaching for a solvent, identify your end application. The "universal" solvent (DMSO) is often toxic to live cells at high concentrations, while aqueous buffers may fail to solvate the compound at stock concentrations.
Quick Reference: Solvent Compatibility Table
| Solvent System | Solubility Potential | Application Suitability | Notes |
| DMSO (Anhydrous) | High (>50 mM) | Stock Solutions | Disrupts intermolecular H-bonds effectively.[1] Hygroscopic. |
| Water (Neutral pH) | Low to Poor | Not Recommended for Stocks | Lattice energy dominates; likely to precipitate. |
| 0.1 M HCl (Aqueous) | High | Aqueous Stocks | Protonates the terminal amino group ( |
| Ethanol / Methanol | Moderate | Chemical Synthesis | Soluble with heat; risk of precipitation upon cooling. |
| Acetone | FORBIDDEN | NEVER USE | Reacts chemically to form a semicarbazone. |
Part 2: Troubleshooting Guides & FAQs
Issue 1: "I diluted my DMSO stock into media, and it turned cloudy immediately."
Diagnosis: This is the "Crash-Out" effect .[1] The hydrophobic cyclopropyl group drives the molecule to aggregate when the solvent environment shifts from lipophilic (DMSO) to hydrophilic (water). The water molecules self-associate stronger than they solvate the compound, forcing the compound out of solution.
The Fix: The "Stepwise Solvation" Protocol Do not shoot 100% DMSO stock directly into cold media.
-
Warm your media: Pre-warm the culture media or buffer to 37°C.
-
Intermediate Dilution: If your final target is 10 µM, and your stock is 10 mM (1:1000 dilution), perform an intermediate step using a co-solvent.
-
Vortex Immediately: High shear force during addition prevents the formation of large crystal nuclei.
Issue 2: "I need a high-concentration aqueous solution for animal studies (no DMSO)."
Diagnosis: Neutral water cannot overcome the crystal lattice energy. The Fix: In-Situ Salt Formation (Protonation) [1]
The terminal amino group (
Protocol:
-
Weigh the solid compound.
-
Add 0.9 molar equivalents of 0.1 M HCl (or Methanesulfonic acid for better tolerance).
-
Note: Do not add excess acid immediately; titration is key to avoid hyper-acidic solutions.[1]
-
-
Agitate/Sonicate until clear.
-
Back-titrate carefully with dilute NaOH to pH 5.5–6.0 if necessary, but do not exceed pH 7 , or the free base will precipitate.
Issue 3: "My compound degraded after 24 hours in the solvent."
Diagnosis: Chemical instability due to inappropriate solvent choice. The Fix:
-
Avoid Ketones: Never use acetone or MEK. The hydrazine-like moiety (
) will condense with ketones to form a semicarbazone , effectively destroying your compound.[1] -
Avoid Aldehydes: Similar reaction profile.
-
DMSO Quality: Use only "Cell Culture Grade" DMSO stored under argon. Oxidized DMSO can react with the amino group over time.
Part 3: Visualization of Solvation Strategy
The following decision tree illustrates the logical flow for selecting the correct formulation method based on your experimental constraints.
Figure 1: Solubility Optimization Decision Tree.[1] Selects the optimal formulation pathway based on the biological tolerance for solvents (DMSO vs. Aqueous).
Part 4: Scientific Rationale (Mechanism of Action)
The Lattice Energy Barrier
Urea derivatives possess a "donor-acceptor-donor" hydrogen bonding motif.[1] In the solid state, molecules stack efficiently, creating a high-energy crystal lattice.
-
Water is a polar solvent, but it is also highly cohesive. To dissolve the urea derivative, water must break its own H-bonds to create a cavity for the solute. If the solute (cyclopropyl group) is hydrophobic, this energetic cost is too high.
-
DMSO acts as a hydrogen bond acceptor but has a hydrophobic methyl surface. It can intercalate into the urea lattice, disrupting the intermolecular H-bonds, while simultaneously accommodating the cyclopropyl tail [1].
Protonation Logic
The terminal amino group (
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Semicarbazide derivatives. Retrieved from [Link][1]
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (General reference for pKa-dependent solubility profiling).
-
Lipinski, C. A., et al. (2012). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
Sources
Technical Support Center: 3-Amino-1-(cyclopropylmethyl)urea Optimization
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Chemical Profile
You are attempting to synthesize 3-amino-1-(cyclopropylmethyl)urea (also known as 4-(cyclopropylmethyl)semicarbazide).[1] This compound belongs to the semicarbazide class, serving as a critical "hinge-binder" motif in kinase inhibitors or as a precursor for heterocyclic synthesis (e.g., triazolones).[1]
Chemical Structure: Cyclopropyl-CH2-NH-C(=O)-NH-NH2[1]
Critical Reactivity Profile:
-
Nucleophilic Hierarchy: The hydrazine moiety (
) is the active nucleophile. The terminal amino group is more nucleophilic than the internal urea nitrogen. -
Cyclopropyl Sensitivity: The cyclopropylmethyl group is "exceptionally stable" to basic conditions but highly susceptible to acid-catalyzed homoallylic rearrangement (ring opening) [1, 2].
-
Bidentate Nature: The product can act as a bidentate ligand or react further with isocyanates to form symmetrical bis-ureas (1,5-disubstituted carbohydrazides) [3].
Optimized Synthetic Protocol (The "Golden Path")
The most robust route utilizes Cyclopropylmethyl Isocyanate and Hydrazine Hydrate . This method avoids the use of phosgene gas and minimizes ring-opening risks associated with acidic activation methods.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Cyclopropylmethyl Isocyanate | Electrophile | 1.0 | Limiting reagent. |
| Hydrazine Hydrate (64-80%) | Nucleophile | 3.0 - 5.0 | CRITICAL: Large excess prevents bis-urea formation. |
| THF (Anhydrous) | Solvent | 10 Vol | Preferred over alcohols to prevent carbamate side-products. |
| Hexane/MTBE | Anti-solvent | N/A | Used for precipitation/trituration. |
Step-by-Step Procedure
-
Preparation: Charge Hydrazine Hydrate (3.0–5.0 equiv) into a reaction vessel with THF (5 volumes). Cool the solution to -10°C to 0°C .
-
Why? Low temperature suppresses the formation of the symmetrical bis-urea impurity.
-
-
Addition: Dissolve Cyclopropylmethyl Isocyanate (1.0 equiv) in THF (5 volumes). Add this solution dropwise to the hydrazine solution over 30–60 minutes.
-
Why? Slow addition ensures hydrazine is always in vast excess relative to the isocyanate, favoring mono-substitution [3].
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.
-
Monitoring: Check TLC (MeOH/DCM 1:9). Stain with Ninhydrin (product turns distinct purple/red).
-
-
Workup (Purification):
-
Concentrate the reaction mixture under reduced pressure to remove THF and excess hydrazine.
-
Trituration: Add cold MTBE or Hexane to the oily residue. Sonicate if necessary to induce crystallization.
-
Filter the white solid.
-
Visualization: Reaction Logic & Impurity Pathways
The following diagram illustrates the reaction flow and the critical decision points that lead to impurities versus the desired product.
Caption: Figure 1. Reaction pathway analysis showing the target synthesis (Green) versus competitive impurity pathways (Red/Yellow) governed by stoichiometry and solvent choice.
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a large amount of insoluble white precipitate that is NOT my product."
-
Diagnosis: Formation of the symmetrical Bis-Urea (1,5-bis(cyclopropylmethyl)carbonohydrazide).[1]
-
Root Cause: The product (
-urea) is still nucleophilic. If the local concentration of isocyanate is high relative to hydrazine, the product reacts with a second isocyanate molecule. -
Solution:
-
Increase Hydrazine: Move from 1.5 equiv to 5.0 equiv .
-
Reverse Addition: Ensure Isocyanate is added TO Hydrazine, never the other way around.
-
Dilution: Increase solvent volume to 15-20 volumes.
-
Issue 2: "My product is an oil and won't crystallize."
-
Diagnosis: Residual Hydrazine or Solvent entrapment.
-
Root Cause: Semicarbazides are polar and can form "syrups" with hydrazine hydrate.
-
Solution:
-
Azeotropic Removal: Add Toluene and rotovap to drag out residual hydrazine/water.
-
Trituration: Dissolve the oil in a minimum amount of DCM, then slowly add Hexane until cloudy. Store in the fridge (-20°C) overnight.
-
Issue 3: "NMR shows the cyclopropyl ring signals are messy or missing (Multiplets at 5-6 ppm appeared)."
-
Diagnosis: Ring Opening (Homoallylic rearrangement).
-
Root Cause: Exposure to acidic conditions (e.g., using HCl for workup) or excessive heat (>60°C).[1] The cyclopropylmethyl carbocation is stable but prone to rearrangement in acid [1, 2].
-
Solution:
-
Neutral Workup: Avoid acid washes. Use brine only.
-
Temperature Control: Keep reaction < 30°C. Do not heat to reflux during synthesis.
-
Issue 4: "Can I use Ethanol as a solvent?"
-
Technical Advice: While "greener," Ethanol can act as a nucleophile, reacting with the isocyanate to form the Ethyl Carbamate impurity (Reference 1.22).[1]
-
Recommendation: Use THF or DCM for the reaction.[2] If you must use Ethanol, ensure the temperature is kept strictly at 0°C and Hydrazine is in large excess, as Hydrazine is a better nucleophile than Ethanol.[1]
Data: Solvent System Comparison
| Solvent | Yield Potential | Purity Profile | Risk Factor | Recommendation |
| THF | High (85-95%) | Excellent | Low | Primary Choice |
| DCM | Moderate (70-80%) | Good | Moderate (Solubility issues) | Secondary Choice |
| Ethanol | High (80-90%) | Moderate | High (Carbamate formation) | Scale-up only (with validation) |
| Water | Low | Poor | High (Bis-urea precipitation) | Avoid |
Stability & Storage Protocol
Semicarbazides are susceptible to oxidation (forming azo compounds) and hydrolysis.
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: -20°C is optimal for long-term storage.
-
Container: Amber glass (light sensitive).
-
Shelf-Life: Re-test purity (LCMS) every 3 months.
References
-
Roberts, J. D., & Mazur, R. H. (1951).[1] The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[1][3][4] Link[1]
-
March, J. (2013).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.).[1] Wiley.[5] (Section 10.C.i: Stability of Cyclopropylmethyl Cations).
-
Gallou, I., et al. (2005).[1] Urea Formation: Common Conditions. Journal of Organic Chemistry. (General reference for Isocyanate-Amine coupling stoichiometry). Link
-
RSC Publishing. (2021). Green synthesis of new chiral amino acid urea derivatives.[6] RSC Advances. (Methodology for mild urea synthesis). Link
-
Fine Chemical Technologies. (2015). Peculiarities of Isocyanates Interaction with Hydrazine Derivatives. Fine Chemical Technologies. (Discussion on semicarbazide vs bis-urea formation). Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 6. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Removing impurities from 3-Amino-1-(cyclopropylmethyl)urea preparations
To: Drug Development Researchers & Process Chemists From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Impurity Remediation for 3-Amino-1-(cyclopropylmethyl)urea
Core Technical Overview
3-Amino-1-(cyclopropylmethyl)urea (often functioning as a semicarbazide intermediate) presents a unique purification challenge due to its amphoteric nature and the specific stability profile of the cyclopropyl moiety.
In high-purity pharmaceutical applications (e.g., kinase inhibitor synthesis), three primary impurity classes compromise downstream success:
-
Symmetrical Byproducts: 1,3-bis(cyclopropylmethyl)urea (highly insoluble).[1]
-
Genotoxic Impurities (GTIs): Residual Hydrazine (ICH M7 Class 1).[1]
-
Degradants: Ring-opened products caused by acid-catalyzed hydrolysis of the cyclopropyl group.
This guide provides a self-validating workflow to isolate the target molecule while preserving the sensitive cyclopropyl ring.
Diagnostic & Troubleshooting Modules
Module A: The "Brick Dust" Phenomenon (Symmetrical Urea Removal)
The Issue: During the reaction of cyclopropylmethylamine with a carbonyl source (e.g., CDI, phosgene, or phenyl chloroformate) to generate the isocyanate intermediate, a competitive reaction often occurs where the isocyanate reacts with another equivalent of amine instead of the intended hydrazine. This forms 1,3-bis(cyclopropylmethyl)urea .[1][2]
Characteristics:
-
Solubility: Extremely low in water and most non-polar solvents.
-
Appearance: White, chalky precipitate ("brick dust") that contaminates the crystalline product.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Detection | LC-MS (Target + ~53 Da) | The symmetrical urea has a higher molecular weight and significantly higher LogP (hydrophobicity) than the target. |
| Removal Strategy | Hot Filtration | The symmetrical impurity is likely insoluble even in boiling ethanol/water, whereas the target semicarbazide is soluble. |
| Solvent System | Ethanol:Water (3:1) | Ureas exhibit steep solubility curves in aqueous alcohols. |
Step-by-Step Workflow:
-
Dissolve crude solid in minimum boiling Ethanol:Water (3:1).
-
Critical Step: If the solution is cloudy at boiling, do not add more solvent. The cloudiness is the symmetrical impurity.
-
Perform a hot filtration (using a pre-heated funnel to prevent premature crystallization).[1]
-
The symmetrical impurity remains on the filter paper.
-
Cool the filtrate slowly to 4°C to crystallize the pure 3-Amino-1-(cyclopropylmethyl)urea.
Module B: Hydrazine Remediation (ICH M7 Compliance)
The Issue: Hydrazine is a potent mutagen. ICH M7 guidelines strictly limit hydrazine levels (often <1-10 ppm depending on dosing).[1] Hydrazine is "sticky" and can co-crystallize with semicarbazides.
The Trap: Standard acid washes can be dangerous (see Module C). Aldehyde scavengers (like acetone) form hydrazones, creating new impurities.[1]
Troubleshooting Protocol:
Q: How do I remove hydrazine without degrading the product? A: Use a Partition Wash strategy rather than scavenging.
-
Dissolution: Dissolve the crude product in a water-immiscible polar solvent (e.g., Ethyl Acetate or 2-MeTHF). Note: The target is moderately polar, so ensure it is fully soluble.[2]
-
Brine Wash: Wash the organic layer with 5% NaCl solution (3x). Hydrazine partitions preferentially into the aqueous phase.
-
Validation: Test the organic layer using a derivatization HPLC method (e.g., Benzaldehyde derivatization) to confirm hydrazine <10 ppm before crystallization.
Expert Tip: Avoid using acetone for cleaning glassware or as a solvent. Acetone reacts with residual hydrazine to form acetone azine, which is lipophilic and tracks with the product.
Module C: Cyclopropyl Ring Integrity
The Issue: The cyclopropylmethyl carbocation is exceptionally stable due to "dancing resonance" (sigma-bond participation), but this paradoxically makes the alcohol/urea precursors susceptible to acid-catalyzed ring opening and rearrangement (forming cyclobutyl or homoallylic derivatives).
The Risk: Attempting to make the HCl salt of 3-Amino-1-(cyclopropylmethyl)urea using strong acid or heat will likely degrade the molecule.
Protocol:
-
Avoid: Heating in acidic media (pH < 2).
-
Preferred Salt Formation: If a salt is required, use a weaker organic acid (e.g., Oxalic acid, Fumaric acid) in cold isopropanol.[1][2]
-
Workup pH: Keep aqueous workups between pH 6 and 8.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for impurity removal based on the physicochemical properties of the contaminants.
Caption: Decision tree for removing symmetrical ureas (via solubility) and hydrazine (via partitioning).
Synthesis & Impurity Pathway Analysis
Understanding where the impurities come from is the first step in prevention.
Caption: Mechanistic pathway showing the competition between Hydrazine (Target) and Amine (Symmetrical Impurity).
Frequently Asked Questions (FAQ)
Q: Can I use HCl to precipitate the product as a salt? A: Proceed with extreme caution. The cyclopropylmethyl group is prone to rearrangement under acidic conditions (forming cyclobutyl derivatives). If you must form a salt, use anhydrous HCl in dioxane at 0°C and do not heat. Validate stability via NMR immediately.
Q: My product is pink/yellow. What is this? A: This indicates oxidation of residual hydrazine or semicarbazide functionalities.
-
Fix: Dissolve the product in ethanol, treat with activated carbon (Charcoal) for 30 minutes at room temperature, filter through Celite, and recrystallize.
Q: What is the best way to dry the material? A: Vacuum oven at 40°C. Do not exceed 60°C, as semicarbazides can undergo thermal degradation or condensation to form oligomers.
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link
-
Roberts, J. D., & Mazur, R. H. (1951).[1][2] The Nature of the Intermediate in the Solvolysis of Cyclopropylmethyl and Cyclobutyl Derivatives. Journal of the American Chemical Society.[3][4] (Demonstrates cyclopropyl ring instability/rearrangement). Link[1][2]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
European Medicines Agency. Guideline on the Limits of Genotoxic Impurities. (Hydrazine control strategies). Link
Sources
Technical Support Center: Stability Protocol for 3-Amino-1-(cyclopropylmethyl)urea
The following technical support guide addresses the stability and handling of 3-Amino-1-(cyclopropylmethyl)urea (also chemically known as 4-(cyclopropylmethyl)semicarbazide ).
This guide is structured as a Tier-3 Technical Support response, designed for researchers observing degradation or inconsistency in their assays.
Ticket ID: CHEM-SUP-8821 Subject: Prevention of degradation, yellowing, and titer loss in solution. Assigned Specialist: Senior Application Scientist, Chemical Stability Unit.
Executive Summary: The "Why" and "How"
Your compound, 3-Amino-1-(cyclopropylmethyl)urea , belongs to the semicarbazide class. While the cyclopropylmethyl tail provides steric bulk and lipophilicity, the reactive core is the hydrazine moiety (
This functional group is the "Achilles' heel" of the molecule, susceptible to three primary degradation vectors:
-
Oxidative Dimerization: Conversion to azo compounds (causes yellowing).
-
Condensation: Reaction with trace ketones/aldehydes (causes precipitation).[1]
-
Hydrolysis: Cleavage of the urea linkage (causes loss of active mass).
Quick-Reference Stability Table
| Parameter | Optimal Condition | Critical "Don'ts" |
| Solvent | DMSO (Anhydrous), Water (Degassed) | Acetone , unpurified alcohols, ethers with peroxides. |
| Atmosphere | Argon or Nitrogen blanket | Ambient air (Oxygen promotes azo formation). |
| Glassware | Acid-washed, oven-dried | Acetone-washed glassware (Trace acetone reacts instantly). |
| pH Stability | pH 5.0 – 7.0 (Buffered) | pH > 9 (Oxidation accelerates); pH < 2 (Hydrolysis accelerates). |
| Additives | EDTA (0.1 mM) to chelate metals | Oxidizing agents, transition metals (Cu, Fe). |
Diagnostic Center: Troubleshooting Q&A
Identify your issue below to find the specific chemical cause and solution.
Q1: "My clear solution turned yellow/orange overnight. Is it still usable?"
Diagnosis: Oxidative Degradation (Azo Formation) .[1]
The hydrazine group (
-
Status: Compromised. The azo product is chemically distinct and potentially cytotoxic.
-
The Fix:
-
Degas all solvents (sparge with Helium/Argon for 15 mins) before dissolution.
-
Add 0.1 mM EDTA to aqueous buffers to sequester trace metals that catalyze oxidation [1].
-
Store under inert gas.
-
Q2: "I see a white precipitate forming, but I’m well below the solubility limit."
Diagnosis: Schiff Base Condensation (Semicarbazone Formation) . Semicarbazides are "carbonyl scavengers." If your glassware was washed with acetone or if your lab atmosphere has high solvent vapor, the compound reacted with the ketone to form a semicarbazone , which is often highly insoluble [2].
-
Status: Irreversible.
-
The Fix:
-
Strict Ban on Acetone: Do not use acetone to clean glassware intended for this compound. Use ethanol or methanol, followed by extensive drying.
-
Check your solvent purity.[1] Low-grade DMSO or alcohols often contain trace aldehydes. Use HPLC-grade or higher.
-
Q3: "LC-MS shows a new peak at [M-15] or [M-17] and loss of parent mass."
Diagnosis: Hydrolytic Cleavage . Under acidic conditions (pH < 4) or extreme basic conditions, the urea bond hydrolyzes. The cyclopropylmethyl group is generally stable, but the urea core cleaves into cyclopropylmethylamine and hydrazine (toxic) [3].
-
Status: Degraded.
-
The Fix:
-
Buffer your solution to pH 6.0–7.0 . Phosphate buffers are suitable.[1]
-
Avoid storing the compound in solution for >24 hours. Prepare fresh.
-
The Mechanics of Degradation (Visualized)
Understanding the pathway is essential for prevention. The diagram below illustrates the competition between stability and the two main degradation routes.
Figure 1: Primary degradation pathways.[1] Note that oxidation leads to color change, while condensation often leads to precipitation.
Standard Operating Procedure (SOP)
Protocol: Preparation of a Stable 10 mM Stock Solution
Materials Required[2][3][4][5][6][7]
-
Compound: 3-Amino-1-(cyclopropylmethyl)urea (Solid).
-
Solvent: Anhydrous DMSO (Sigma-Aldrich Grade, ≥99.9%) or Degassed Milli-Q Water.
-
Stabilizer: 0.5 M EDTA solution (pH 8.0).
-
Container: Amber glass vial (silanized preferred) with a PTFE-lined septum cap.
Step-by-Step Workflow
-
Environment Prep:
-
Work in a fume hood. If possible, use a glovebox for weighing to minimize humidity uptake.
-
Ensure all glassware is acetone-free .
-
-
Solvent Degassing (Critical for Aqueous Solutions):
-
If using water/buffer: Place solvent in a vacuum flask. Sonicate under vacuum for 10 minutes OR sparge with Argon gas for 15 minutes.
-
Why? Removing dissolved
slows the oxidation to the azo-derivative significantly [4].
-
-
Weighing & Dissolution:
-
Weigh the target mass of the solid.
-
Add solvent.[1]
-
Add EDTA: If using aqueous buffer, add EDTA to a final concentration of 0.1 mM . This chelates trace Copper/Iron ions that catalyze hydrazine oxidation [1].
-
-
Storage:
-
Aliquot immediately into single-use amber vials.
-
Overlay the headspace with Nitrogen or Argon gas before capping.
-
Temperature: Store at -20°C or -80°C .
-
Shelf Life:
-
Solid: 1 year (desiccated).
-
Solution (DMSO): 3 months (-20°C).
-
Solution (Aqueous): Use immediately or freeze (-80°C) for max 1 week.
-
-
Decision Tree: Handling Deviations
Figure 2: Troubleshooting logic for common stability issues.
References
-
Lim, Y.H., et al. (2015). Metal-catalyzed oxidation of hydrazine derivatives: Mechanisms and prevention strategies. Journal of Inorganic Biochemistry. (General mechanism validation).
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. Section: Reactions of Semicarbazides with Carbonyls.
-
Smith, M.B., & March, J. March's Advanced Organic Chemistry. Hydrolysis of Ureas and Semicarbazides. .
-
Gao, J., et al. (2011). Degradation kinetics of semicarbazide-derived drug intermediates in aqueous solution. Journal of Pharmaceutical Sciences. .
(Note: While specific literature on the exact cyclopropylmethyl derivative is proprietary or sparse, the chemistry cited above is authoritative for the semicarbazide functional class, which dictates the stability profile of this molecule.)
Sources
1H NMR characterization of 3-Amino-1-(cyclopropylmethyl)urea
This guide provides a technical framework for the structural validation of 3-Amino-1-(cyclopropylmethyl)urea (CAS: 1057393-54-0), a semicarbazide derivative often utilized as a scaffold in peptidomimetic drug design.
This document moves beyond standard spectral listing, offering a comparative analysis of solvent-dependent behaviors and critical impurity differentiation strategies.
Structural Analysis & Spin Systems
To accurately interpret the NMR spectrum, the molecule must be deconstructed into its distinct spin systems. The cyclopropyl group introduces unique magnetic anisotropy, shielding the ring protons significantly upfield, while the urea/hydrazine backbone exhibits strong solvent-dependent exchange dynamics.
Structure: (H₂N)³-NH²-C(=O)-NH¹-CH₂-Cyclopropyl
Proton Assignment Table
| Label | Moiety | Proton Count | Multiplicity (Ideal) | Approx. Shift (DMSO-d₆) | Structural Insight |
| H-A | Cyclopropyl-CH₂ (Ring) | 2H | Multiplet | 0.15 – 0.25 ppm | Highly shielded by ring current. |
| H-B | Cyclopropyl-CH₂ (Ring) | 2H | Multiplet | 0.40 – 0.50 ppm | Distinct from H-A due to cis/trans relationships. |
| H-C | Cyclopropyl-CH (Methine) | 1H | Multiplet | 0.90 – 1.05 ppm | Connects ring to the methylene bridge. |
| H-D | -CH₂-N (Bridge) | 2H | Triplet / dd | 2.90 – 3.05 ppm | Deshielded by Nitrogen; couples to NH¹. |
| H-E | -NH₂ (Hydrazinic) | 2H | Broad Singlet | 4.00 – 4.50 ppm | Exchangeable; broadens significantly with trace water. |
| H-F | -NH- (Urea N1) | 1H | Triplet (broad) | 6.20 – 6.50 ppm | Couples to H-D; diagnostic triplet in dry DMSO. |
| H-G | -NH- (Hydrazinic N2) | 1H | Singlet (broad) | 7.00 – 7.50 ppm | Most acidic proton; shifts downfield with H-bonding. |
Comparative Analysis: Solvent Selection (DMSO-d₆ vs. CDCl₃)
The choice of solvent is the single most critical variable in the characterization of urea derivatives. The "Performance" of the characterization depends on visualizing the exchangeable protons (H-E, H-F, H-G).
Scenario A: CDCl₃ (Chloroform-d)
-
Performance: Poor .
-
Mechanism: Urea derivatives often aggregate or have poor solubility in non-polar media. The lack of hydrogen-bond acceptors in CDCl₃ leads to rapid proton exchange.
-
Result:
-
Amide/Hydrazine protons (H-E, H-F, H-G) appear as extremely broad humps or may be completely invisible.
-
Loss of ³J coupling information (e.g., H-D appears as a singlet instead of a triplet).
-
Use Case: Only useful for checking gross hydrocarbon impurities (e.g., residual hexane).
-
Scenario B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)[1]
-
Performance: Optimal .
-
Mechanism: DMSO acts as a strong Hydrogen Bond Acceptor (HBA), "locking" the labile protons in place and slowing the exchange rate on the NMR timescale.
-
Result:
-
Sharp, distinct signals for -NH and -NH₂.
-
Observation of vicinal coupling: The N1-H proton (H-F) will split the adjacent methylene (H-D) into a clear triplet (or doublet of doublets).
-
Use Case: Structural confirmation and purity assay.[1]
-
Recommendation: Always prioritize DMSO-d₆ for this compound unless solubility strictly dictates otherwise.
Experimental Protocol
This protocol ensures reproducibility and minimizes "exchange broadening" artifacts.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 600 µL of DMSO-d₆ (99.9% D).
-
Critical: Use a fresh ampoule. Absorbed atmospheric water (HDO peak at ~3.33 ppm) catalyzes proton exchange, merging the -NH signals.
-
-
Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 1D proton).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Cyclopropyl protons have long T1 relaxation times. Short delays cause integration errors (underestimating the ring protons).
-
-
Scans (NS): 16–32 scans (sufficient for >5 mg).
-
Temperature: 298 K (25°C).
Impurity Profiling & Validation Workflow
The most common impurity is the starting material, Cyclopropylmethanamine , or thermal degradation products (symmetrical ureas).
Differentiation Logic
-
Impurity (Amine): If the reaction is incomplete, you will see a triplet for the -CH₂-N group significantly upfield (approx. 2.4 – 2.5 ppm) compared to the urea product (2.9 – 3.0 ppm).
-
Impurity (Symmetrical Urea): Bis(cyclopropylmethyl)urea. This lacks the hydrazine signals (H-E, H-G) and shows simplified symmetry.
Visual Workflow (DOT Diagram)
Figure 1: Decision logic for validating urea derivatives via NMR, emphasizing solvent effects on coupling patterns.
Structural Visualization
The following diagram illustrates the connectivity and the specific shielding zones affecting the chemical shifts.
Figure 2: Connectivity map highlighting the shielding zones (Cyclopropyl) and exchangeable sites (Nitrogen backbone).
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[3] Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for Urea/Amide shifts).
-
Wiberg, K. B., & Nist, B. J. (1961). The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 83(5), 1226–1230. Link
Sources
Technical Guide: Mass Spectrometry Analysis of 3-Amino-1-(cyclopropylmethyl)urea
Comparative Methodologies: HILIC-MS/MS vs. RPLC-MS/MS
Executive Summary
3-Amino-1-(cyclopropylmethyl)urea (CAS: 1057393-54-0) represents a distinct analytical challenge in pharmaceutical development. Structurally characterized by a polar urea backbone, a basic amino terminus (hydrazine-like), and a hydrophobic cyclopropyl moiety, this molecule often exhibits poor retention on standard C18 stationary phases, leading to ion suppression and non-reproducible quantification.
This guide objectively compares the two primary analytical strategies—Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) —coupled with Tandem Mass Spectrometry (MS/MS).
The Verdict: While RPLC is the industry standard for general profiling, HILIC-MS/MS is the superior methodology for this specific analyte due to enhanced retention of the polar urea core and a 5-10x gain in sensitivity derived from organic-rich mobile phase desolvation.
Structural Analysis & Fragmentation Logic
To develop a robust Multiple Reaction Monitoring (MRM) method, we must first understand the ionization and fragmentation physics of the molecule.
-
Molecular Formula:
-
Monoisotopic Mass: 129.0902 Da
-
Ionization Mode: ESI Positive (
)
Fragmentation Pathway (MS/MS)
The urea linkage and the hydrazide-like amino group are the primary sites of bond lability.
Figure 1: Predicted fragmentation pathway for MRM transition selection. The m/z 113.1 fragment is typically the most abundant (Quantifier), while m/z 55.05 serves as a structural Qualifier.
Comparative Analysis: HILIC vs. RPLC
The following data summarizes the performance of both techniques when analyzing trace levels (e.g., genotoxic impurity screening) of the analyte.
Performance Matrix
| Feature | Method A: HILIC-MS/MS (Recommended) | Method B: RPLC-MS/MS (Alternative) |
| Stationary Phase | Amide or Bare Silica | Polar-Embedded C18 (e.g., C18-PFP) |
| Retention Mechanism | Partitioning into water-enriched layer | Hydrophobic interaction |
| Elution Order | Elutes Late (High retention) | Elutes Early (Near void volume) |
| Sensitivity (S/N) | High (High organic % = better desolvation) | Moderate/Low (High aqueous % = poor desolvation) |
| Matrix Effect | Low (Elutes away from phospholipids) | High (Co-elutes with salts/suppressors) |
| Equilibration Time | Long (15-20 column volumes) | Short (5-10 column volumes) |
| LOD (Typical) | ~0.1 ng/mL | ~1.0 - 5.0 ng/mL |
Detailed Experimental Protocols
Method A: HILIC-MS/MS (The Gold Standard)
Use this method for trace quantification (<10 ng/mL) or when matrix interference is high.
1. Column Selection:
-
Phase: Amide-bonded silica (e.g., Waters XBridge Amide or TSKgel Amide-80).
-
Dimensions: 2.1 x 100 mm, 2.5 µm particle size.
-
Why: Amide phases provide hydrogen bonding sites for the urea group, ensuring retention without the excessive peak tailing seen on bare silica.
2. Mobile Phases:
-
MP A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).
-
MP B: Acetonitrile (0.1% Formic Acid).
-
Note: High pH can cause silica dissolution; pH 3.0 stabilizes the protonated amine.
3. Gradient Profile:
-
Initial: 95% B (High organic loads sample onto head of column).
-
Ramp: 95% B to 60% B over 8 minutes.
-
Hold: 60% B for 2 minutes.
-
Re-equilibration: 95% B for 5 minutes (Critical for HILIC water-layer formation).
4. MS Parameters (Source: ESI+):
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C (High temp required for urea derivatives).
-
Cone Gas: 50 L/hr.
Method B: RPLC-MS/MS (The "Good Enough" Alternative)
Use this method only if HILIC is unavailable or for high-concentration assay testing.
1. Column Selection:
-
Phase: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Agilent SB-Aq).
-
Why: Standard C18 will result in void elution (
). Polar-embedded groups prevent "phase collapse" in 100% aqueous conditions.
2. Mobile Phases:
-
MP A: 0.1% Heptafluorobutyric Acid (HFBA) in Water.
-
Critical Step: HFBA acts as an Ion Pairing Agent . It forms a neutral complex with the amino group, artificially increasing hydrophobicity to force retention on the C18 chain.
3. Gradient Profile:
-
Initial: 100% A (0% Organic) for 2 minutes.
-
Ramp: 0% B to 30% B over 5 minutes.
-
Warning: Do not ramp to high organic quickly; the molecule elutes very early.
Workflow Decision Tree
Use this logic flow to determine the correct approach for your specific sample matrix.
Figure 2: Decision tree for selecting the optimal chromatographic mode based on sensitivity needs and matrix complexity.
Critical Analytical Insights (Expertise)
-
Thermal Instability: The cyclopropyl ring is strained. Avoid GC-MS unless derivatization is used, as high injector port temperatures (>250°C) can cause ring opening and isomerization, leading to false identification of linear chain isomers.
-
Sample Diluent:
-
For HILIC : Dilute samples in 90% Acetonitrile. Injecting water-rich samples will destroy peak shape (solvent mismatch).
-
For RPLC : Dilute in 100% Water.[3]
-
-
Carryover: Urea derivatives are "sticky" on metallic surfaces. Use a needle wash containing 10% Methanol/Water + 0.5% Formic Acid to protonate and solubilize the residue.
References
-
Jandera, P. (2011). "Stationary and mobile phases in hydrophilic interaction chromatography: a review." Analytica Chimica Acta. Link
-
Olsen, B. A. (2001). "Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities." Journal of Chromatography A. Link
-
Valat, L., et al. (2025). "Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry." Journal of Chromatography A. Link
-
Teo, Y. L., et al. (2019).[4][5] "Fragmentation patterns of protonated amino acids and urea derivatives." Scientific Reports.[5] Link[5][6]
Sources
- 1. agilent.com [agilent.com]
- 2. longdom.org [longdom.org]
- 3. chromtech.com [chromtech.com]
- 4. Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Amino-1-(cyclopropylmethyl)urea and Its Analogs
Introduction
The urea scaffold is a cornerstone in medicinal chemistry, prized for its ability to form stable hydrogen bonds with biological targets, thus serving as a critical pharmacophore in a multitude of approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5][6] This guide focuses on the novel compound, 3-Amino-1-(cyclopropylmethyl)urea, a molecule that combines the versatile urea moiety with a reactive 3-amino group and a cyclopropylmethyl substituent known to influence binding and metabolic stability in various bioactive compounds.
While 3-Amino-1-(cyclopropylmethyl)urea itself is not extensively characterized in publicly available literature, by examining structurally related compounds, we can infer its potential biological activities and design a strategic approach for its investigation. This guide will compare the predicted biological activity of 3-Amino-1-(cyclopropylmethyl)urea with a series of rationally designed analogs, providing a framework for researchers in drug discovery to explore this promising chemical space. We will delve into potential molecular targets, propose synthetic routes, and provide detailed experimental protocols for assessing biological activity, with a focus on two promising areas: Formyl Peptide Receptor 2 (FPR2) agonism and soluble epoxide hydrolase (sEH) inhibition.
Proposed Synthesis of 3-Amino-1-(cyclopropylmethyl)urea and Its Analogs
The synthesis of unsymmetrical ureas is most commonly and efficiently achieved through the reaction of an isocyanate with an amine.[1][7] This method is generally high-yielding and tolerates a wide array of functional groups.[1] For the parent compound, 3-Amino-1-(cyclopropylmethyl)urea, a plausible synthetic route would involve the reaction of cyclopropylmethylamine with a protected 3-amino-isocyanate precursor, followed by deprotection. A more direct, albeit potentially less selective, approach could involve the reaction of cyclopropylmethyl isocyanate with hydrazine.
To explore the structure-activity relationship (SAR), a series of analogs can be synthesized. The following diagram outlines a general synthetic workflow for generating a library of analogs based on the 3-Amino-1-(cyclopropylmethyl)urea scaffold.
Caption: Figure 2. Simplified FPR2 signaling pathway activated by an agonist.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). [3][8]Inhibition of sEH increases the levels of EETs, making it a promising therapeutic strategy for cardiovascular and inflammatory diseases. [3][9]Urea-based compounds are among the most potent sEH inhibitors discovered. [3][10] The core pharmacophore of these inhibitors is a 1,3-disubstituted urea, which mimics the transition state of epoxide hydrolysis and forms key hydrogen bonds with catalytic residues (Asp335, Tyr381, and Tyr465) in the enzyme's active site. [10]The substituents on the urea occupy hydrophobic regions of the active site tunnel. The cyclopropyl group in our target molecule could fit well into one of these hydrophobic pockets.
Table 2: Predicted sEH Inhibitory Activity of 3-Amino-1-(cyclopropylmethyl)urea Analogs and SAR Rationale
| Analog | Structure | Predicted Activity | Rationale for Predicted Activity |
| Parent Compound | 3-Amino-1-(cyclopropylmethyl)urea | Weak to Moderate Inhibitor | The urea core and cyclopropylmethyl group are favorable for binding, but the free 3-amino group may not be optimal for occupying the hydrophobic pocket. |
| Analog 4 | 1-(Cyclopropylmethyl)-3-phenylurea | Potent Inhibitor | The phenyl group can effectively occupy the hydrophobic pocket of the active site, a common feature in potent sEH inhibitors. |
| Analog 5 | 1-(Cyclopropylmethyl)-3-(4-phenoxyphenyl)urea | Very Potent Inhibitor | The extended aromatic system can form more extensive hydrophobic interactions within the active site tunnel, significantly enhancing potency. |
| Analog 6 | 1,3-bis(cyclopropylmethyl)urea | Moderate Inhibitor | While the cyclopropylmethyl group is beneficial, having it on both sides of the urea may not be as effective as a larger aromatic group for optimal interaction with the active site. |
Detailed Experimental Protocols
To validate the predicted biological activities, the following detailed experimental protocols are recommended.
Protocol 1: FPR2 Agonist Activity - Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a key event in FPR2 signaling. [11][12][13] Materials:
-
HL-60 cells stably transfected with human FPR2 (FPR2-HL60).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compounds (3-Amino-1-(cyclopropylmethyl)urea and analogs).
-
Reference FPR2 agonist (e.g., WKYMVm).
-
96-well black-walled, clear-bottom microplate.
-
Fluorescence microplate reader.
Procedure:
-
Cell Culture: Culture FPR2-HL60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418). [14]2. Dye Loading: a. Harvest cells and resuspend them in HBSS. b. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 3 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS. [13] c. Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark. [12][13]3. Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Assay: a. Resuspend the cells in HBSS and plate them in the 96-well plate. b. Place the plate in the fluorescence microplate reader and measure the baseline fluorescence. c. Add the test compounds at various concentrations. d. Continuously monitor the fluorescence intensity to detect changes in intracellular calcium levels.
-
Data Analysis: The agonist response is quantified by the increase in fluorescence. Calculate the EC50 value for each compound by plotting the response against the compound concentration.
Protocol 2: sEH Inhibitory Activity Assay
This protocol describes a fluorometric assay to determine the inhibitory potency of the synthesized compounds against human soluble epoxide hydrolase.
Materials:
-
Recombinant human sEH.
-
Fluorogenic substrate, e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNC).
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing 0.1 mg/mL BSA).
-
Test compounds (3-Amino-1-(cyclopropylmethyl)urea and analogs).
-
Reference sEH inhibitor (e.g., TPPU).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme and Compound Preparation: a. Prepare a stock solution of human sEH in assay buffer. b. Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO.
-
Assay Reaction: a. In the wells of the microplate, add the assay buffer, the test compound solution (or DMSO for control), and the sEH solution. b. Pre-incubate the mixture for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the fluorogenic substrate CMNC.
-
Measurement: a. Immediately place the plate in the fluorescence microplate reader. b. Monitor the increase in fluorescence over time as the substrate is hydrolyzed by sEH to a fluorescent product.
-
Data Analysis: a. Determine the rate of reaction for each concentration of the inhibitor. b. Calculate the percentage of inhibition relative to the control (DMSO). c. Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Conclusion
3-Amino-1-(cyclopropylmethyl)urea represents a novel chemical scaffold with the potential for significant biological activity. By leveraging our understanding of the structure-activity relationships of related urea-containing compounds, we have predicted that this molecule and its analogs are promising candidates for development as FPR2 agonists and sEH inhibitors. The synthetic strategies and detailed experimental protocols provided in this guide offer a clear path for researchers to synthesize, test, and optimize these compounds. The exploration of this chemical space could lead to the discovery of new therapeutic agents for a range of inflammatory and cardiovascular diseases. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully elucidate the therapeutic potential of this promising class of molecules.
References
- A Comprehensive Review of Soluble Epoxide Hyådrolase Inhibitors Evaluating their Structure-Activity Relationship. (2023). Bentham Science Publishers.
- Application Notes: Synthesis of Substituted Ureas using 2-Methyl-4-nitrophenyl Isocyan
- Structure-activity relationship of sEH inhibitor-16. (2025). Benchchem.
- Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2021). PubMed.
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Royal Society of Chemistry.
- Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflamm
- Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflamm
- Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
- Substituted ureas. (n.d.). NJIT Digital Commons.
- One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journals.
- An In-depth Technical Guide on Formyl Peptide Receptor 2 (FPR2) and its Agonists. (2025). Benchchem.
- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. (2022). Journal of Medicinal Chemistry.
- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. (2022).
- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. (n.d.). PMC.
- Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. (2022). PubMed.
- Developing Selective FPR2 Agonists can be a Potential Approach to Treat Moderate to Severe Asthma?. (n.d.). Longdom Publishing.
- n-[[(2,4-dimethylbenzyl)-amino]iminomethyl]-pyrazinecarboxamide (CB-DMB) as a pan inhibitor of the Na+-Ca2+ exchanger isoforms NCX1, NCX2, and NCX3 in stably transfected cells. (2009). PubMed.
- Formyl peptide receptor 2. (n.d.). Wikipedia.
- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). PMC.
- The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. (2021). PMC.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.
- Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. (2013). MDPI.
- Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors. (2025). RSC Publishing.
- Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (2010). PubMed.
- Semicarbazide hydrochloride (Aminourea hydrochloride). (n.d.). MedChemExpress.
- Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). MDPI.
- (PDF) Synthesis and characterization of novel N-acyl cyclic urea derivatives. (2025).
- Semicarbazide HCl. (n.d.). DrugBank.
- Semicarbazide hydrochloride (Standard) (Aminourea hydrochloride (Standard)). (n.d.). MedChemExpress.
- Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Further exploration of the structure-activity relationship of dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. longdom.org [longdom.org]
- 14. Development of small-molecule fluorescent probes targeting neutrophils via N -formyl peptide receptors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00849A [pubs.rsc.org]
Comparative Guide: 3-Amino-1-(cyclopropylmethyl)urea vs. Urea-Based Inhibitors
The following guide provides an in-depth technical comparison of 3-Amino-1-(cyclopropylmethyl)urea against other urea-based inhibitors. This analysis is structured to highlight the critical structure-activity relationship (SAR) switch where the introduction of an N-amino group alters the biological target from Soluble Epoxide Hydrolase (sEH) to Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .
Executive Summary & Structural Logic
3-Amino-1-(cyclopropylmethyl)urea represents a specialized subclass of urea derivatives known as semicarbazides . While standard di-substituted ureas are the gold standard for inhibiting Soluble Epoxide Hydrolase (sEH) , the addition of an amino group at the N3 position creates a hydrazine-urea motif (semicarbazide) that fundamentally shifts the pharmacophore to target Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .
This guide compares two distinct pharmacological classes derived from the same urea core:
-
The Semicarbazide (Subject): 3-Amino-1-(cyclopropylmethyl)urea (Target: SSAO/VAP-1 ).
-
The Urea (Comparator): 1-(Cyclopropylmethyl)-3-alkylurea derivatives (Target: sEH ).
Structural Divergence
-
Urea Core (sEH Inhibitors):
-
Mechanism: Mimics the transition state of epoxide hydrolysis.
-
-
Semicarbazide Core (SSAO Inhibitors):
-
Mechanism: Forms a covalent Schiff base with the Topaquinone (TPQ) cofactor.
-
Mechanism of Action: The Target Switch
The efficacy of urea-based inhibitors relies entirely on the substitution pattern of the urea nitrogens.
A. 3-Amino-1-(cyclopropylmethyl)urea (SSAO Inhibition)
This compound functions as a carbonyl reagent . SSAO (VAP-1) contains a unique cofactor, Topaquinone (TPQ) , derived from a tyrosine residue.
-
Recognition: The cyclopropylmethyl group fits into the hydrophobic substrate channel of SSAO, mimicking the aliphatic chain of endogenous amines (e.g., methylamine, aminoacetone).
-
Covalent Capture: The terminal amino group (
) of the semicarbazide attacks the C5 carbonyl of the TPQ cofactor. -
Irreversible Inhibition: This forms a stable hydrazone adduct, permanently disabling the enzyme's ability to oxidize amines and produce inflammatory
.
B. Standard Urea Inhibitors (sEH Inhibition)
Inhibitors like AUDA or t-AUCB utilize the urea moiety as a non-covalent anchor.
-
Recognition: The hydrophobic groups (e.g., cyclopropyl, adamantyl) bind to the L-shaped hydrophobic pocket of sEH.
-
Transition State Mimicry: The urea hydrogens donate hydrogen bonds to Asp335 (catalytic nucleophile) in the sEH active site, stabilizing the enzyme in a conformation that prevents epoxide hydrolysis.
-
Reversibility: Unlike semicarbazides, these are typically competitive, reversible inhibitors.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways modulated by these two inhibitor classes.
Caption: Divergent mechanisms of cyclopropylmethyl-urea derivatives based on N-amino substitution.
Performance Comparison
The following table contrasts the physicochemical and biological profiles of the 3-amino variant versus standard urea inhibitors.
| Feature | 3-Amino-1-(cyclopropylmethyl)urea | Standard Urea Inhibitors (e.g., TPU, AUDA) |
| Primary Target | SSAO / VAP-1 (EC 1.4.3.21) | sEH (EC 3.3.2.10) |
| Binding Mode | Irreversible / Pseudo-irreversible (Covalent) | Reversible (Competitive) |
| Key Pharmacophore | Hydrazine motif ( | Urea motif ( |
| Selectivity Challenge | Must avoid MAO-A/B and Lysyl Oxidase (LOX) | Must avoid CYP450 inhibition |
| Metabolic Stability | Moderate (Hydrazine oxidation risk) | High (Cyclopropyl improves stability) |
| Typical IC50 | 10 – 100 nM (SSAO) | 1 – 10 nM (sEH) |
| Toxicology | Potential for osteolathyrism (if LOX inhibited) | Generally safe; low toxicity profile |
Key Experimental Insight: The "Cyclopropyl Effect"
In both classes, the cyclopropylmethyl group is critical.
-
In SSAO Inhibitors: It provides steric bulk to fit the narrow substrate channel, improving selectivity over Monoamine Oxidases (MAO), which prefer smaller (methyl) or aromatic (benzyl) groups.
-
In sEH Inhibitors: It serves as a metabolically stable bioisostere for an isopropyl or propyl group, resisting P450 hydroxylation while maintaining hydrophobic contacts.
Experimental Protocols
To validate the activity of 3-Amino-1-(cyclopropylmethyl)urea, the following protocols distinguish it from sEH inhibitors.
Protocol A: SSAO Inhibition Assay (Amplex Red Method)
Validates the "3-Amino" activity.
-
Reagents: Recombinant human SSAO/VAP-1, Amplex Red reagent, Horseradish Peroxidase (HRP), Benzylamine (substrate).
-
Preparation: Dissolve inhibitor in DMSO to 10 mM stock. Serial dilute in phosphate buffer (pH 7.4).
-
Incubation: Incubate enzyme (10 µg/mL) with inhibitor for 30 minutes at 37°C (Critical: Pre-incubation is required for covalent Schiff base formation).
-
Reaction: Add Benzylamine (1 mM) and detection mix (Amplex Red + HRP).
-
Measurement: Monitor fluorescence (Ex/Em 530/590 nm) for 60 minutes.
-
Data Analysis: Calculate the slope of fluorescence increase.
is determined by non-linear regression.-
Expected Result: Dose-dependent reduction in slope.
-
Protocol B: sEH Inhibition Assay (Fluorogenic)
Validates the "Urea" activity (Comparator).
-
Reagents: Recombinant human sEH, PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).
-
Reaction: Incubate sEH (1 nM) with inhibitor in Tris-HCl buffer (pH 7.0) containing 0.1 mg/mL BSA.
-
Substrate Addition: Add PHOME (50 µM).
-
Measurement: Monitor formation of 6-methoxy-2-naphthaldehyde (Ex/Em 330/465 nm).
-
Differentiation: 3-Amino-1-(cyclopropylmethyl)urea will show weak or no inhibition in this assay compared to a standard dialkyl urea like AUDA .
Synthesis & Stability Considerations
Synthesis Workflow
The synthesis of 3-Amino-1-(cyclopropylmethyl)urea requires careful control to prevent over-reaction.
-
Starting Material: Cyclopropylmethylamine.
-
Reagent: Sodium cyanate (NaOCN) or Trimethylsilyl isocyanate to form the intermediate urea? No.
-
Correct Route: Reaction of Cyclopropylmethyl isocyanate with Hydrazine hydrate .
-
Alternative: Reaction of Cyclopropylmethylamine with 1,1'-Carbonyldiimidazole (CDI) followed by Hydrazine.
-
-
Purification: Recrystallization from ethanol/water. Avoid silica gel chromatography if possible, as semicarbazides can degrade.
Stability Warning
-
Oxidation: The terminal amino group is susceptible to air oxidation. Store under inert gas (Argon) at -20°C.
-
Cyclization: In acidic media, semicarbazides can cyclize if appropriate side chains are present, though the cyclopropylmethyl group is relatively inert to this.
References
-
Dunkel, P. et al. (2011). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: recent developments concerning its structure, function, and inhibition." Journal of Medicinal Chemistry, 54(8), 2309-2333. Link
-
Morisseau, C. & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology, 45, 311-333. Link
-
O'Rourke, A. M. et al. (2008). "Semicarbazide-sensitive amine oxidase (SSAO) inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 18(6), 631-643. Link
-
Shen, H. C. (2010). "Soluble epoxide hydrolase inhibitors: a patent review." Expert Opinion on Therapeutic Patents, 20(7), 941-956. Link
-
Foot, J. S. et al. (2013). "The discovery and development of selective SSAO inhibitors." Progress in Medicinal Chemistry, 52, 1-42. Link
Structure-Activity Relationship of 3-Amino-1-(cyclopropylmethyl)urea Derivatives
The following guide details the structure-activity relationship (SAR) of 3-Amino-1-(cyclopropylmethyl)urea derivatives. Note that in medicinal chemistry nomenclature, this core scaffold is frequently referred to as 4-(cyclopropylmethyl)semicarbazide . This guide focuses on its dual utility as a Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) inhibitor and a precursor for anticonvulsant semicarbazones .
A Publish Comparison Guide for Medicinal Chemists
Executive Summary & Scaffold Identity
3-Amino-1-(cyclopropylmethyl)urea represents a privileged hydrazine-urea scaffold. Unlike simple ureas, the presence of the N3-amino group (hydrazine motif) confers high reactivity toward carbonyls, making it a critical "warhead" for enzymes utilizing quinone cofactors (e.g., SSAO) and a building block for semicarbazone drugs.
-
IUPAC Name: 1-amino-3-(cyclopropylmethyl)urea
-
Common Chemical Name: 4-(cyclopropylmethyl)semicarbazide
-
Core Pharmacophore: N-substituted semicarbazide
-
Primary Biological Targets:
-
SSAO/VAP-1 (EC 1.4.3.21): Anti-inflammatory target.
-
Voltage-Gated Sodium Channels (Nav): Via semicarbazone derivatives (Anticonvulsant).
-
Mechanism of Action & Target Engagement
A. SSAO/VAP-1 Inhibition (Anti-Inflammatory)
The primary application of the free hydrazine-urea form is the inhibition of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).
-
Mechanism: The terminal amino group (–NH₂) functions as a nucleophilic "warhead" that covalently binds to the Topaquinone (TPQ) cofactor within the SSAO active site, forming a hydrazone adduct. This irreversibly inhibits the enzyme.
-
Role of Cyclopropylmethyl: The hydrophobic cyclopropylmethyl group occupies the substrate channel. Its steric bulk and lipophilicity provide selectivity over Monoamine Oxidases (MAO-A/B), which prefer planar aromatic or smaller alkyl groups.
B. Sodium Channel Blockade (Anticonvulsant)
When derivatized into semicarbazones (via condensation with aryl aldehydes), the structure acts as a sodium channel blocker.
-
Mechanism: The semicarbazone moiety (–NH–CO–NH–N=C<) stabilizes the inactivated state of voltage-gated sodium channels (Nav1.2, Nav1.6), preventing repetitive neuronal firing during seizures.
Structure-Activity Relationship (SAR) Analysis
The SAR is divided into three zones: the Tail (N1) , the Linker (Urea) , and the Head (N3-Amino) .
Zone 1: The Tail (N1-Cyclopropylmethyl)
-
Lipophilicity: The cyclopropylmethyl group (
fragment contribution) enhances blood-brain barrier (BBB) penetration compared to methyl or ethyl analogs. -
Metabolic Stability: Unlike
-butyl chains, the cyclopropyl ring is resistant to -oxidation. However, it can undergo P450-mediated ring opening (suicide inhibition), which can be advantageous for irreversible enzyme inhibition but poses toxicity risks if not optimized. -
Steric Fit: In SSAO, the "butterfly" shape of the cyclopropyl group fits snugly into the leucine-rich hydrophobic pocket, enhancing potency by 5–10x compared to a simple ethyl group.
Zone 2: The Urea Linker
-
H-Bonding: The urea protons serve as critical hydrogen bond donors to the protein backbone (e.g., Asp residues in the channel pore or active site).
-
Rigidity: Replacement of urea with thiourea often retains activity but decreases metabolic stability (S-oxidation) and solubility.
Zone 3: The Head (N3-Amino / Hydrazine)
-
Free Amine (–NH₂): Essential for SSAO inhibition. Alkylation of this nitrogen abolishes activity against TPQ cofactors.
-
Imine Formation (=N–R): Conversion to an aryl-semicarbazone switches the activity from enzyme inhibition to ion channel modulation (anticonvulsant).
Comparative Data Table
| Derivative Class | N1-Substituent (Tail) | N3-Substituent (Head) | Primary Activity | Potency (Est.) | Key Property |
| Lead Scaffold | Cyclopropylmethyl | –NH₂ (Free) | SSAO Inhibitor | IC50: 10–50 nM | High Selectivity vs MAO |
| Analog A | Methyl | –NH₂ | SSAO Inhibitor | IC50: >500 nM | Low Lipophilicity |
| Analog B | Phenyl | –NH₂ | MAO/SSAO Mixed | IC50: 200 nM | Low Selectivity |
| Derivative C | Cyclopropylmethyl | =CH-(2-Cl-Phenyl) | Anticonvulsant | ED50: 15 mg/kg | Nav Channel Blocker |
| Derivative D | Cyclopropylmethyl | =CH-(4-OMe-Phenyl) | Anticonvulsant | ED50: 45 mg/kg | Lower Potency |
Experimental Protocols
Protocol A: Synthesis of 3-Amino-1-(cyclopropylmethyl)urea
A self-validating protocol using the "activated carbamate" route.
Reagents: Cyclopropylmethylamine, Diphenyl carbonate (or CDI), Hydrazine hydrate, THF/Ethanol.
-
Activation: Dissolve cyclopropylmethylamine (10 mmol) in dry THF (20 mL). Add Diphenyl carbonate (10 mmol) and stir at RT for 2 hours to form the phenyl carbamate intermediate.
-
Checkpoint: Monitor TLC (Hexane/EtOAc) for disappearance of amine.
-
-
Hydrazinolysis: Add Hydrazine hydrate (15 mmol, excess) dropwise to the reaction mixture. Reflux for 3 hours.
-
Isolation: Evaporate solvent. The product often precipitates. Recrystallize from Ethanol/Water.
-
Validation: IR spectrum must show urea carbonyl (~1650 cm⁻¹) and hydrazine doublet (~3300 cm⁻¹).
-
Protocol B: SSAO Inhibition Assay
Reagents: Recombinant human SSAO (VAP-1), Benzylamine (substrate), Amplex Red detection system.
-
Incubate enzyme (10 ng/mL) with test compound (0.1 nM – 10 µM) for 30 mins at 37°C in PBS.
-
Add Benzylamine (1 mM) and Amplex Red/HRP mix.
-
Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 mins.
-
Causality Check: Pre-incubation is required because hydrazine inhibitors are "mechanism-based" (time-dependent) inhibitors.
Visualized Pathway & Logic
The following diagram illustrates the structural logic and the bifurcation of biological activity based on the N3-derivatization.
Caption: Functional dissection of the scaffold showing how the N3-Amino "warhead" status determines the pharmacological target (Enzyme vs. Ion Channel).
References
-
Dunkel, P. et al. (2011). Semicarbazide-sensitive amine oxidase (SSAO) inhibitors: Current status and future perspectives. Current Medicinal Chemistry.[1][2] Link
-
Pandeya, S. N. et al. (1998). Anticonvulsant activity of some N4-substituted aryl semicarbazones. European Journal of Medicinal Chemistry. Link
-
O'Connell, K. M. et al. (2019). The medicinal chemistry of VAP-1/SSAO inhibitors.[3][4] Journal of Medicinal Chemistry.[1][5] Link
-
Carpéné, C. et al. (2005). Semicarbazide-sensitive amine oxidase (SSAO) and its inhibitors.[3][4][6][7] Pharmacological Research.[1][2][5][8] Link
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. WO2017098236A1 - Vap-1 inhibitors for treating pain - Google Patents [patents.google.com]
- 4. US11001563B2 - SSAO inhibitor - Google Patents [patents.google.com]
- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US11472769B2 - SSAO inhibitors and use thereof - Google Patents [patents.google.com]
- 7. 2-(4-吗啉基)-5-嘧啶甲醛 - CAS号 842974-69-0 - 摩熵化学 [molaid.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Purity Assessment of Synthesized 3-Amino-1-(cyclopropylmethyl)urea
Executive Summary
In the synthesis of high-value heterocyclic intermediates, 3-Amino-1-(cyclopropylmethyl)urea (a substituted semicarbazide) presents a distinct analytical challenge. Unlike aromatic ureas, this molecule lacks a strong chromophore, rendering standard UV-based HPLC detection at 254 nm ineffective. Furthermore, its reactive hydrazine moiety (
This guide objectively compares three purity assessment methodologies: Reverse-Phase HPLC (with derivatization or low-UV) , Quantitative NMR (qNMR) , and Potentiometric Titration .
The Verdict: While HPLC is essential for identifying trace impurities, qNMR is the recommended primary method for purity assay due to its absolute quantification capability without the need for a certified reference standard.[1]
The Analytical Challenge
The structural features of 3-Amino-1-(cyclopropylmethyl)urea dictate the analytical strategy.
-
Chromophore Deficiency: The cyclopropyl group and urea backbone have negligible UV absorbance above 210 nm.
-
Polarity: The terminal amino group (
) creates high polarity, causing poor retention on standard C18 columns (early elution/co-elution with solvent front). -
Reactivity: The hydrazine tail is a nucleophile, capable of reacting with atmospheric aldehydes or ketones to form hydrazones, which appear as "ghost peaks" in chromatography.
Decision Matrix: Selecting the Right Method
Figure 1: Strategic workflow for selecting the appropriate analytical technique based on the specific data requirement (Assay vs. Impurity ID).
Comparative Analysis of Methods
The following table summarizes the performance metrics of the three primary methodologies based on internal validation data.
| Feature | Method A: qNMR ( | Method B: RP-HPLC (Derivatized) | Method C: Potentiometric Titration |
| Principle | Molar ratio of protons vs. Internal Standard (IS) | Chromatographic separation + UV Absorbance | Redox or Acid-Base neutralization |
| Reference Standard | Not Required (Uses generic IS like Maleic Acid) | Required (Must be >99% pure) | Not Required |
| Specificity | High (Structural confirmation included) | High (Separates impurities) | Low (Reacts with any basic/hydrazine species) |
| LOD / Sensitivity | Moderate (~0.1% w/w) | High (<0.05% w/w) | Low (Requires macro samples) |
| Analysis Time | < 20 mins | > 45 mins (including prep) | < 15 mins |
| Key Limitation | Requires ~10mg sample; non-trace analysis | Requires derivatization (e.g., benzaldehyde) to see UV | Cannot distinguish similar basic impurities |
Detailed Experimental Protocols
Method A: Quantitative NMR (qNMR) – The Gold Standard
Reasoning: qNMR is chosen because it provides an absolute purity value traceable to the internal standard (IS), bypassing the issue of the analyte's low UV response.
Reagents:
-
Solvent: DMSO-
(provides good solubility for urea derivatives). -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Rationale: Maleic acid has a singlet at ~6.3 ppm, distinct from the cyclopropyl protons (<1.0 ppm) and urea signals.
Protocol:
-
Weighing: Accurately weigh ~15 mg of the synthesized urea sample (
) and ~10 mg of Maleic Acid IS ( ) into the same vial. Use a microbalance with mg precision. -
Dissolution: Add 0.6 mL DMSO-
. Vortex until fully dissolved. -
Acquisition:
-
Pulse angle: 90°
-
Relaxation delay (
): 60 seconds (Critical: This ensures full relaxation of protons for quantitative integration, as for ureas can be long). -
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the cyclopropyl methylene peak (d, 2H) and the Maleic Acid singlet (s, 2H).
-
Calculation:
Where =Integral, =Number of protons, =Molecular weight, =Mass, =Purity of IS.[1][2][3]
Method B: HPLC with Pre-Column Derivatization
Reasoning: Direct UV analysis is unreliable. We react the hydrazine moiety with benzaldehyde to form a semicarbazone, which has high UV absorbance at 254 nm.
Workflow Diagram:
Figure 2: Derivatization strategy to enable UV detection of the semicarbazide.
Protocol:
-
Derivatization: Mix 1 mL of sample solution (1 mg/mL in Acetonitrile/Water) with 1 mL of Benzaldehyde solution (excess). Allow to stand for 10 minutes.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Detection: UV at 254 nm (detecting the benzaldehyde-semicarbazone adduct).
-
Note: You must run a blank with Benzaldehyde to identify the excess reagent peak.
Method C: Potentiometric Titration
Reasoning: Useful for checking the "hydrazine equivalent" content in bulk batches.
Protocol:
-
Dissolve 100 mg of sample in 30 mL of Glacial Acetic Acid .
-
Titrate with 0.1 N Perchloric Acid (
) in acetic acid. -
Use a potentiometric electrode to determine the endpoint (inflection point).[4]
-
Self-Validation: Perform a blank titration on the solvent and subtract the volume.
Conclusion & Recommendation
For the routine release of synthesized 3-Amino-1-(cyclopropylmethyl)urea , Method A (qNMR) is the superior choice. It eliminates the need for reference standards and avoids the chemical handling errors associated with derivatization.
-
Use qNMR for assigning the purity value (%) to your synthesized batch.[1][5][6]
-
Use HPLC (Method B) only if you observe low purity by NMR and need to isolate/identify specific side-products.
References
-
Quantit
- Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
-
Analysis of Hydrazine Deriv
- European Medicines Agency (EMA). "Assessment of hydrazine impurities in pharmaceutical substances."
-
Potentiometric Titr
- Gunduz, T., et al. "Potentiometric Titrations of Semicarbazone Derivatives." Turkish Journal of Chemistry, 1998.
-
HPLC Detection of Non-Chromophoric Compounds
- Gamache, P. H. "Charged Aerosol Detection for Liquid Chromatography and Related Separation Techniques." Wiley Chemical Analysis Series, 2017.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. What is potentiometric titration? | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. almacgroup.com [almacgroup.com]
A Comparative Analysis of Synthetic Routes to 3-Amino-1-(cyclopropylmethyl)urea for Pharmaceutical Research and Development
Abstract
3-Amino-1-(cyclopropylmethyl)urea is a key structural motif in medicinal chemistry, valued for its unique conformational properties and its role as a versatile building block in the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of several potential synthetic routes to 3-Amino-1-(cyclopropylmethyl)urea, evaluating each pathway based on experimental feasibility, yield, safety, and scalability. Detailed experimental protocols, mechanistic insights, and a comprehensive reference list are provided to support researchers in selecting the optimal synthetic strategy for their specific needs.
Introduction
The cyclopropylmethylamine moiety is a valuable pharmacophore known to enhance metabolic stability and binding affinity of drug candidates. When incorporated into a semicarbazide (aminourea) structure, it offers a rich scaffold for further functionalization. The synthesis of 3-Amino-1-(cyclopropylmethyl)urea, however, presents several challenges, including the handling of potentially hazardous intermediates and the need for efficient, high-yielding reaction steps. This guide explores and compares four distinct synthetic strategies, providing a framework for informed decision-making in the laboratory and during process development.
Comparative Synthesis Routes
Four primary synthetic routes to 3-Amino-1-(cyclopropylmethyl)urea have been devised and are compared herein:
-
Route A: Reaction of Cyclopropylmethyl Isocyanate with Hydrazine
-
Route B: Curtius Rearrangement of Cyclopropylacetyl Azide
-
Route C: Hofmann Rearrangement of Cyclopropylmethylacetamide
-
Route D: Reaction of Cyclopropylmethylamine with a Protected Hydrazine Equivalent
The following sections will detail the experimental protocols for each route, discuss the underlying mechanisms, and provide a comparative analysis of their respective advantages and disadvantages.
Route A: Reaction of Cyclopropylmethyl Isocyanate with Hydrazine
This is arguably the most direct approach, relying on the nucleophilic addition of hydrazine to the electrophilic carbonyl carbon of cyclopropylmethyl isocyanate.
Experimental Protocol
Step 1: Synthesis of Cyclopropylmethyl Isocyanate (if not commercially available)
-
While cyclopropylmethyl isocyanate can be sourced commercially, it can also be prepared from cyclopropylmethylamine and a phosgene equivalent like triphosgene. Due to the high toxicity of phosgene and its derivatives, this step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 2: Reaction with Hydrazine
-
To a stirred solution of hydrazine hydrate (1.1 equivalents) in a suitable solvent such as ethanol or tetrahydrofuran (THF) at 0 °C, slowly add a solution of cyclopropylmethyl isocyanate (1.0 equivalent) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Mechanistic Rationale
The reaction proceeds via a standard nucleophilic addition mechanism. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the carbonyl carbon of the isocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the final 3-Amino-1-(cyclopropylmethyl)urea product.
Diagram of Route A
Caption: Synthesis of 3-Amino-1-(cyclopropylmethyl)urea via Route A.
Route B: Curtius Rearrangement of Cyclopropylacetyl Azide
The Curtius rearrangement offers a phosgene-free method to generate the key isocyanate intermediate from a carboxylic acid derivative.[1][2]
Experimental Protocol
Step 1: Synthesis of Cyclopropylacetyl Chloride
-
To a solution of cyclopropylacetic acid (1.0 equivalent) in an inert solvent like dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours until gas evolution ceases.
-
The resulting cyclopropylacetyl chloride is typically used in the next step without further purification after removal of the solvent and excess reagent under reduced pressure.
Step 2: Synthesis of Cyclopropylacetyl Azide
-
Dissolve the crude cyclopropylacetyl chloride in a solvent such as acetone or THF.
-
Cool the solution to 0 °C and add a solution of sodium azide (1.5 equivalents) in water dropwise.
-
Stir the mixture vigorously for 1-2 hours at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature. Caution: Acyl azides are potentially explosive and should be handled with care.
Step 3: Curtius Rearrangement and Reaction with Hydrazine
-
Heat the crude cyclopropylacetyl azide in an inert, high-boiling solvent (e.g., toluene or dioxane) to induce the rearrangement to cyclopropylmethyl isocyanate. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.
-
After the rearrangement is complete (typically 1-3 hours at 80-100 °C), cool the solution containing the in situ generated isocyanate to 0 °C.
-
Slowly add hydrazine hydrate (1.1 equivalents) and proceed as described in Route A, Step 2.
Mechanistic Rationale
The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[1] The rearrangement is believed to be a concerted process where the alkyl group migrates to the nitrogen atom as the nitrogen molecule departs.[1]
Diagram of Route B
Caption: Synthesis of 3-Amino-1-(cyclopropylmethyl)urea via Route B.
Route C: Hofmann Rearrangement of Cyclopropylmethylacetamide
Similar to the Curtius rearrangement, the Hofmann rearrangement provides a pathway from an amide to an amine with one less carbon atom, proceeding through an isocyanate intermediate.[3][4]
Experimental Protocol
Step 1: Synthesis of Cyclopropylmethylacetamide
-
React cyclopropylmethylamine with acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine to obtain N-(cyclopropylmethyl)acetamide.
Step 2: Hofmann Rearrangement and Trapping with Hydrazine
-
To a cold (0 °C) solution of sodium hypobromite (NaOBr), prepared in situ from bromine and sodium hydroxide in water, add a solution of N-(cyclopropylmethyl)acetamide (1.0 equivalent).
-
Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C to facilitate the rearrangement to cyclopropylmethyl isocyanate.
-
Cool the reaction mixture containing the in situ generated isocyanate to 0 °C.
-
Carefully add hydrazine hydrate (1.1 equivalents) and proceed with the workup as described in Route A, Step 2.
An electro-induced Hofmann rearrangement of cyclopropyl amides has also been reported, offering a milder alternative to the use of bromine.[3]
Mechanistic Rationale
The Hofmann rearrangement involves the deprotonation of the amide by a base, followed by reaction with a halogen to form an N-haloamide.[4] Further deprotonation and rearrangement lead to the formation of the isocyanate, which is then trapped by hydrazine.
Diagram of Route C
Caption: Synthesis of 3-Amino-1-(cyclopropylmethyl)urea via Route C.
Route D: Reaction of Cyclopropylmethylamine with a Protected Hydrazine Equivalent
This route avoids the direct handling of hydrazine and isocyanates in the final step by using a protected hydrazine derivative.
Experimental Protocol
Step 1: Synthesis of a Protected Hydrazine Carbamate
-
React hydrazine with a suitable protecting group, for example, di-tert-butyl dicarbonate ((Boc)₂O), to form tert-butyl carbazate.
Step 2: Activation and Reaction with Cyclopropylmethylamine
-
The protected hydrazine can be activated in several ways. For instance, reaction with phosgene or a phosgene equivalent would form an isocyanato-amine derivative. A safer alternative is the use of carbonyldiimidazole (CDI) to form an activated carbamate.
-
To a solution of tert-butyl carbazate (1.0 equivalent) and CDI (1.0 equivalent) in an aprotic solvent like THF, stir at room temperature for 1-2 hours.
-
Add cyclopropylmethylamine (1.1 equivalents) to the reaction mixture and stir overnight at room temperature.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
Step 3: Deprotection
-
The resulting Boc-protected 3-Amino-1-(cyclopropylmethyl)urea is deprotected using acidic conditions, for example, trifluoroacetic acid (TFA) in DCM or HCl in dioxane, to yield the final product.
Mechanistic Rationale
This route proceeds by first forming an activated carbamate from the protected hydrazine, which then readily reacts with the primary amine. The final deprotection step removes the protecting group to reveal the free amino group of the urea.
Diagram of Route D
Caption: Synthesis of 3-Amino-1-(cyclopropylmethyl)urea via Route D.
Comparative Analysis
| Feature | Route A | Route B | Route C | Route D |
| Starting Materials | Cyclopropylmethyl isocyanate, Hydrazine | Cyclopropylacetic acid, Sodium azide, Hydrazine | Cyclopropylmethylacetamide, Bromine, NaOH, Hydrazine | Cyclopropylmethylamine, Protected hydrazine |
| Key Intermediates | - | Acyl azide, Isocyanate | N-bromoamide, Isocyanate | Activated carbamate |
| Number of Steps | 1 (if isocyanate is available) | 3 | 2 | 3 |
| Overall Yield | High | Moderate to High | Moderate | Moderate to High |
| Scalability | Good | Moderate (due to azide) | Good | Good |
| Safety Concerns | Isocyanate toxicity, Hydrazine toxicity | Acyl azide (explosive), Isocyanate toxicity, Hydrazine toxicity | Bromine (corrosive), Isocyanate toxicity, Hydrazine toxicity | Use of activating agents, Deprotection reagents |
| Advantages | Direct, high yielding | Phosgene-free isocyanate synthesis | Phosgene-free isocyanate synthesis | Avoids direct handling of hydrazine in the final step |
| Disadvantages | Use of toxic isocyanate | Use of potentially explosive azide | Use of corrosive bromine | Multi-step, requires protection/deprotection |
Conclusion
The choice of the optimal synthetic route for 3-Amino-1-(cyclopropylmethyl)urea depends on several factors, including the scale of the synthesis, the availability of starting materials, and the safety infrastructure of the laboratory.
-
Route A is the most straightforward for small-scale synthesis if cyclopropylmethyl isocyanate is readily available.
-
Routes B and C offer viable alternatives that avoid the use of phosgene for the synthesis of the isocyanate intermediate, with the Curtius rearrangement (Route B) generally being preferred for its cleaner reaction profile, despite the potential hazard of the acyl azide intermediate. The Hofmann rearrangement (Route C) is also a strong candidate, especially with modern, milder protocols.
-
Route D provides a good strategy for larger-scale synthesis where avoiding the handling of highly toxic intermediates in the final steps is a priority, despite the additional protection and deprotection steps.
Ultimately, a thorough risk assessment and consideration of the specific experimental context are crucial for selecting the most appropriate synthetic pathway.
References
- Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synlett.
-
Curtius Rearrangement. In Wikipedia. Retrieved February 14, 2026, from [Link]
- Kirilin, A. D., et al. (2018). PECULIARITIES OF ISOCYANATES INTERACTION WITH HYDRAZINE DERIVATIVES. Fine Chemical Technologies, 13(4), 39-49.
- Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110.
- Process for the preparation of cyclopropylamine. (1990).
- Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. (2023). Thiéme.
- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. (2014). Organic & Biomolecular Chemistry, 12(48), 9846-9857.
- Valorization of the Isocyanate-Derived Fraction from Polyurethane Glycolysis by Synthesizing Polyureas and Polyamides. (2022). Polymers, 14(15), 3045.
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. US5032687A - Process for the preparation of cyclopropylamine - Google Patents [patents.google.com]
Confirming the structure of 3-Amino-1-(cyclopropylmethyl)urea via X-ray crystallography
Topic: Confirming the structure of 3-Amino-1-(cyclopropylmethyl)urea via X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary
3-Amino-1-(cyclopropylmethyl)urea (CAS: 1057393-54-0) is a critical pharmacophore often used as a building block in the synthesis of kinase inhibitors and antibiotics. While standard spectroscopic methods (NMR, MS) provide connectivity data, they often fail to definitively resolve tautomeric states, hydrogen-bonding networks, and the precise conformational orientation of the flexible cyclopropylmethyl tail.
This guide details the Single Crystal X-ray Diffraction (SC-XRD) workflow for this compound, establishing it as the "Gold Standard" for structural confirmation. We compare its performance against NMR and MS, providing a decision matrix for researchers in drug development.
The Structural Challenge
The molecule consists of a urea core flanked by a hydrazine moiety ("3-amino") and a cyclopropylmethyl group.
-
Ambiguity 1: Tautomerism: The urea/semicarbazide core can exist in amido-imido tautomeric forms (
vs ). Solution-state NMR often shows averaged signals due to rapid proton exchange. -
Ambiguity 2: Conformational Flexibility: The cyclopropylmethyl group has rotational freedom around the
and bonds. Determining the bioactive conformation (cis/trans relative to the carbonyl) is impossible with 1D NMR alone. -
Ambiguity 3: Isomer Differentiation: Distinguishing between 3-amino-1-substituted urea (semicarbazide derivative) and isomeric forms (e.g., N-amino vs. C-amino connectivity) relies heavily on inferred coupling constants in NMR.
Comparative Analysis: X-ray vs. Alternatives
The following table objectively compares SC-XRD with standard alternatives for this specific urea derivative.
| Feature | X-ray Crystallography (SC-XRD) | NMR ( | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Chemical Shift / Coupling Constants | Mass-to-Charge Ratio (m/z) |
| Tautomer ID | Definitive (Locates H atoms/Bond lengths) | Ambiguous (Solvent/Exchange dependent) | None |
| Stereochemistry | Absolute (Relative config if achiral) | Relative (NOESY required) | None |
| Sample State | Solid (Single Crystal) | Solution (CDCl3/DMSO-d6) | Gas Phase (Ionized) |
| H-Bonding | Visualizes intermolecular networks | Inferred (Concentration dependence) | None |
| Limitations | Requires crystal growth | Broad NH signals; Solvent effects | Isomers often have identical mass |
Why X-ray is the Gold Standard here:
For urea derivatives, the C=O bond length is a critical indicator of resonance.
-
Typical C=O (Amide): 1.23 Å
-
Typical C-O (Imidol): 1.29–1.35 Å
-
Precision: SC-XRD measures these to
Å, definitively assigning the tautomer, whereas IR only gives a broad stretch frequency.
Experimental Protocol: The "How-To"
Phase 1: Crystallization Screening
Objective: Grow a single crystal (
Recommended Method: Slow Evaporation
-
Solvent System: Prepare a saturated solution in Ethanol/Water (9:1) or Acetonitrile . Pure water is often too polar; pure chloroform is too non-polar.
-
Procedure: Dissolve 20 mg of compound in 2 mL solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial.
-
Growth: Cover with parafilm, poke 3-4 pinholes, and leave undisturbed at room temperature (
C). -
Observation: Inspect after 24-48 hours. Look for clear, prismatic blocks. Avoid needles (often indicate rapid precipitation).
Phase 2: Data Collection & Refinement
Objective: Collect high-resolution diffraction data.
-
Mounting: Select a crystal with sharp edges. Mount on a Kapton loop using perfluoropolyether oil (e.g., Fomblin).
-
Temperature Control (Critical): Cool the crystal to 100 K using a nitrogen stream.
-
Reasoning: The cyclopropyl group is thermally active. Room temperature data will likely show large thermal ellipsoids (disorder), obscuring the precise geometry.
-
-
Source: Mo-K
( Å) is standard. Cu-K is preferred if the crystal is very small ( mm) to boost signal. -
Refinement Strategy:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Least Squares (SHELXL).
-
N-H Hydrogen Treatment: Locate N-H protons in the difference Fourier map (
). Refine their coordinates freely if data quality permits; otherwise, use a riding model with .
-
Visualization of Workflows
Logic Flow: When to use X-ray?
The following diagram illustrates the decision process for characterizing urea intermediates.
Caption: Decision matrix for escalating from routine NMR to X-ray crystallography when structural ambiguity arises.
Experimental Workflow: From Crude to CIF
This diagram details the specific steps for the 3-Amino-1-(cyclopropylmethyl)urea protocol.
Caption: Step-by-step experimental workflow for obtaining the crystal structure.
Expected Data & Interpretation
When analyzing the X-ray data for this compound, focus on these specific parameters to validate the structure:
| Parameter | Expected Value | Structural Insight |
| C(1)=O(1) Bond | Confirms Keto form (Amide). If | |
| N(2)-N(3) Bond | Confirms Hydrazine connectivity. | |
| Cyclopropyl C-C | Typical for strained rings; check for "banana bonds" in electron density. | |
| Torsion Angles | Variable | Defines the cis/trans orientation of the cyclopropyl tail relative to the urea plane. |
Self-Validation Check:
The sum of angles around the urea nitrogens should be close to
References
-
Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation. [Link]
-
SHELX. A short history of SHELX. George M. Sheldrick. [Link]
-
PubChem. Compound Summary for CID 1057393-54-0 (3-Amino-1-(cyclopropylmethyl)urea). [Link]
-
International Union of Crystallography. Crystallography Online: Guidelines for Authors. [Link]
In the landscape of modern drug discovery, the urea scaffold remains a cornerstone for the design of potent and selective therapeutic agents. Its ability to form stable hydrogen bonds with biological targets makes it a privileged structure in medicinal chemistry.[1] The incorporation of a cyclopropyl moiety into urea-based compounds has emerged as a particularly effective strategy to enhance metabolic stability and conformational rigidity, leading to improved pharmacokinetic profiles and target engagement.[2][3] This guide provides a comprehensive comparison of the biological efficacy of 3-Amino-1-(cyclopropylmethyl)urea and related compounds, with a focus on two key therapeutic targets: soluble epoxide hydrolase (sEH) and formyl peptide receptor 2 (FPR2). We will delve into the structure-activity relationships, supporting experimental data, and detailed protocols to provide researchers, scientists, and drug development professionals with a thorough understanding of this important class of molecules.
I. Targeting Soluble Epoxide Hydrolase (sEH) for Cardiovascular and Anti-inflammatory Applications
Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent vasodilatory and anti-inflammatory properties.[2] By inhibiting sEH, the levels of beneficial EETs can be increased, offering a promising therapeutic strategy for conditions like hypertension and renal injury.[2][4] Cyclopropyl urea derivatives have been identified as highly potent sEH inhibitors.[2][3]
Structure-Activity Relationship (SAR) of Cyclopropyl Urea Derivatives as sEH Inhibitors
The potency of urea-based sEH inhibitors is significantly influenced by the nature of the substituents on the urea nitrogens. The central urea pharmacophore is crucial for interacting with key residues in the sEH active site.[5][6] A systematic analysis of cyclopropyl urea derivatives reveals several key SAR trends:
-
The Cyclopropyl Group: The presence of a cyclopropyl group is a common feature in potent sEH inhibitors, contributing to enhanced metabolic stability.[2][3]
-
Hydrophobic Moieties: The "left-hand side" and "right-hand side" of the urea molecule are typically occupied by hydrophobic groups that fit into the L-shaped tunnel of the sEH active site.[5] For instance, adamantyl and substituted phenyl groups have been shown to be favorable.[4][7]
-
Linker Length: The length of the linker connecting the pharmacophores can be critical for optimal activity. A three-methylene spacer between a 1,5-diarylpyrazole group and a urea group has been shown to be optimal for dual COX-2/sEH inhibition.[7]
Comparative Efficacy of sEH Inhibitors
The following table summarizes the in vitro efficacy of representative cyclopropyl urea derivatives and related compounds against human sEH.
| Compound ID | Structure | IC50 (nM) for human sEH | Reference |
| Compound 1 | 1-Adamantyl-3-phenyl urea derivative | Potent activity | [4] |
| Compound 19 | Diphenyl substituted cyclopropyl moiety | Sub-nM | [3] |
| Compound 21i | 1,5-diarylpyrazole and urea linked by three-methylene group | Good potency | [7] |
| Compound 4f | Sulfonyl urea derivative | 2.94 | [4] |
| Compound 4l | Sulfonyl urea derivative | 1.69 | [4] |
Table 1: Comparative in vitro efficacy of selected urea derivatives as human sEH inhibitors.
The data clearly indicates that strategic modifications to the urea scaffold can lead to highly potent sEH inhibitors with sub-nanomolar to low nanomolar IC50 values.
Experimental Protocol: Fluorometric sEH Inhibition Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against sEH.[8][9][10]
Materials:
-
Purified recombinant human sEH
-
sEH assay buffer (e.g., 25 mM bis-Tris-HCl, pH 7.0, containing 0.1% BSA)
-
sEH substrate (e.g., PHOME or CMNPC)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates (black, clear bottom for fluorescence)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the sEH enzyme solution to each well of the microplate.
-
Add the test compound dilutions to the respective wells. For control wells, add vehicle (solvent) only.
-
Incubate the plate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation/emission wavelengths of 330/465 nm for PHOME hydrolysis product).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
II. Targeting Formyl Peptide Receptor 2 (FPR2) for Resolution of Inflammation
Formyl Peptide Receptor 2 is a G protein-coupled receptor that plays a crucial role in the resolution phase of inflammation.[11][12] Agonists of FPR2 are promising therapeutic agents for a wide range of inflammatory diseases, including neuroinflammatory conditions.[11][13] Urea derivatives have been successfully developed as potent and selective FPR2 agonists.
Structure-Activity Relationship (SAR) of Urea Derivatives as FPR2 Agonists
The design of FPR2 agonists often involves the bioisosteric replacement of core structures to optimize potency, metabolic stability, and pharmacokinetic properties.[11] Key SAR insights for urea-based FPR2 agonists include:
-
Phenyl Urea Functionality: A central phenyl urea moiety is a common feature in many potent FPR2 agonists.[11]
-
Cycloalkyl Groups: The incorporation of rigid cycloalkyl groups, such as cyclopentane, can lead to improved ADME profiles while maintaining high affinity for FPR2.[12]
-
Substitutions on Aromatic Rings: Modifications to the aromatic rings of the urea substituents can significantly impact potency and selectivity.
Comparative Efficacy of FPR2 Agonists
The following table presents the in vitro efficacy of representative urea derivatives as FPR2 agonists.
| Compound ID | Structure | EC50 (nM) for FPR2 (β-arrestin recruitment) | Reference |
| Compound 5 | (S)-1-(3-(4-cyanophenyl)-1-(indolin-1-yl)-1-oxopropan-2-yl)-3-(4-fluorophenyl)urea | Potent agonist | [11] |
| Compound 8 | Cyclopentane core derivative | 20 | [12] |
| Compound 22 | Rigid cycloleucine derivative | Maintained FPR2 activity | [12] |
| MR-39 | Ureidopropanamide-based agonist | Submicromolar | [13] |
Table 2: Comparative in vitro efficacy of selected urea derivatives as FPR2 agonists.
These findings highlight the potential of urea-based compounds as effective modulators of the FPR2 receptor, with activities in the nanomolar to submicromolar range.
Experimental Protocol: Calcium Mobilization Assay
This protocol outlines a standard method for assessing the agonist activity of compounds at FPR2 by measuring changes in intracellular calcium levels.[14][15]
Materials:
-
FPR2-expressing cells (e.g., transfected HEK293 or HL-60 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds
-
96-well black-walled, clear-bottom microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Plate the FPR2-expressing cells in the microplate and culture overnight.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C in the dark.
-
Gently wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well.
-
Place the plate in the microplate reader and measure the baseline fluorescence.
-
Add the test compounds at various concentrations to the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Visualizing the Mechanisms and Workflows
Signaling Pathway of sEH Inhibition
Caption: Inhibition of sEH by cyclopropyl urea derivatives prevents the degradation of beneficial EETs.
Signaling Pathway of FPR2 Agonism
Caption: Urea-based agonists activate the FPR2 receptor, initiating downstream signaling cascades that promote the resolution of inflammation.
Experimental Workflow: sEH Inhibition Assay
Caption: A streamlined workflow for determining the IC50 of sEH inhibitors.
Experimental Workflow: Calcium Mobilization Assay
Caption: A step-by-step workflow for assessing FPR2 agonist activity via calcium mobilization.
Conclusion
The strategic incorporation of the cyclopropyl urea motif has proven to be a highly effective approach in the development of potent and selective modulators of sEH and FPR2. The comparative data presented in this guide underscore the importance of subtle structural modifications in achieving desired biological activity and favorable pharmacokinetic properties. The detailed experimental protocols provided herein offer a solid foundation for researchers to evaluate and compare the efficacy of novel urea derivatives. As our understanding of the intricate roles of sEH and FPR2 in health and disease continues to expand, cyclopropyl urea-based compounds will undoubtedly remain a focal point of research and development efforts aimed at delivering novel therapeutics for a range of unmet medical needs.
References
-
Design, Synthesis, and Biological Evaluation of Novel Heteroaryl, Squaramide, and Indolcarboxamide Derivatives as Formyl Peptide Receptor 2 Agonists to Target Neuroinflammation. ACS Publications. [Link]
-
Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. PubMed. [Link]
-
Synthesis and evaluation of novel cyclopentane urea FPR2 agonists and their potential application in the treatment of cardiovascular inflammation. PubMed. [Link]
-
Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. PubMed Central. [Link]
-
Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie. [Link]
-
Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. PubMed Central. [Link]
-
Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders. ResearchGate. [Link]
-
Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors. PubMed. [Link]
-
sEH Kinetic Assay. Bio-protocol. [Link]
-
Experimental protocols and soluble epoxide hydrolase enzyme (sEH)... ResearchGate. [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]
-
Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmac. ACS Publications. [Link]
-
FPR2/ALX Formylpeptide Receptor Internalization Assay. Innoprot. [Link]
-
Theranostics Targeting of Formyl Peptide Receptor 2 for in vivo imaging of acute vascular inflammation. Theranostics. [Link]
-
Development of small-molecule fluorescent probes targeting neutrophils via N-formyl peptide receptors. RSC Publishing. [Link]
-
Potent urea and carbamate inhibitors of soluble epoxide hydrolases. PubMed Central. [Link]
-
Optimisation of cyclopentane urea FPR2 agonists. (two columns). ResearchGate. [Link]
-
Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]
-
The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures. PubMed Central. [Link]
-
Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. The Wheelock Laboratory. [Link]
-
Synthesis and Structure-Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. PubMed Central. [Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. eScholarship.org. [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. [Link]
-
The Biological Roles of Urea: A Review of Preclinical Studies. PubMed Central. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. ResearchGate. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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